Rucaparib (hydrochloride)
Description
BenchChem offers high-quality Rucaparib (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rucaparib (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H19ClFN3O |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;hydrochloride |
InChI |
InChI=1S/C19H18FN3O.ClH/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H |
InChI Key |
DUCNHHCHWZPCLT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Rucaparib (hydrochloride) and Synthetic Lethality: A Technical Guide to Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical evidence supporting the synthetic lethality of Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Rucaparib's mechanism of action, methodologies for its preclinical evaluation, and a summary of key quantitative data from seminal studies.
Core Concept: The Principle of Synthetic Lethality
Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes does not. In the context of cancer therapy, this principle is exploited by targeting a gene or pathway that is essential for the survival of cancer cells, which already harbor a specific cancer-driving mutation.
Rucaparib's efficacy is primarily rooted in the concept of synthetic lethality in cancers with deficiencies in the homologous recombination (HR) pathway for DNA repair.[1][2][3] Many hereditary breast and ovarian cancers are associated with mutations in the BRCA1 and BRCA2 genes, which are critical components of the HR pathway. When the HR pathway is deficient, cells become heavily reliant on other DNA repair mechanisms, including the base excision repair (BER) pathway, in which PARP enzymes play a key role.[4]
By inhibiting PARP, Rucaparib disrupts the repair of single-strand DNA breaks.[5] These unrepaired single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks. In normal cells with functional HR, these double-strand breaks can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., BRCA mutations), the accumulation of these double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating Rucaparib's activity.
Table 1: In Vitro Cytotoxicity of Rucaparib in Ovarian Cancer Cell Lines
| Cell Line | Histology | BRCA1/2 Status | Rucaparib IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| COLO704 | Mucinous | Wild-Type | 2.5 | 3.70 ± 0.65 | [6] |
| KURAMOCHI | Serous | BRCA2 nonsense mutation | 3.5 ± 0.25 | 1.81 ± 0.01 | [6] |
| PEO1 | Serous | BRCA2 mutant | Not specified | Not specified | [1] |
| PEO4 | Serous | BRCA2 wild-type (revertant) | Not specified | Not specified | [1] |
| SKOV3 | Serous | Wild-Type | >15 | >10 | [6] |
| A2780 | Endometrioid | Wild-Type | 5.0 ± 0.5 | 1.03 | [6] |
| OVCAR-3 | Serous | Wild-Type | 8.0 ± 0.75 | 3.22 ± 0.36 | [6] |
| HEY | Serous | Wild-Type | 13.01 ± 0.75 | >10 | [6] |
| DOV13 | Serous | Wild-Type | >15 | >10 | [6] |
| EFO27 | Mucinous | Wild-Type | >15 | 3.70 ± 0.65 | [6] |
| MCAS | Mucinous | BRCA2 missense mutation | >15 | 4.41 ± 0.31 | [6] |
| OAW42 | Serous | Wild-Type | >15 | 1.42 ± 0.37 | [6] |
| OV2008 | Endometrioid | Wild-Type | >15 | 1.81 ± 0.01 | [6] |
| OV90 | Serous | Wild-Type | >15 | 1.32 ± 0.21 | [6] |
| OVCA420 | Serous | BRCA2 missense mutation | >15 | >10 | [6] |
| OVCA432 | Serous | Wild-Type | >15 | 1.34 ± 0.14 | [6] |
| PEA2 | Serous | Wild-Type | >15 | 4.57 ± 0.31 | [6] |
| TOV112D | Endometrioid | Wild-Type | >15 | 3.22 ± 0.36 | [6] |
Table 2: In Vitro PARP Inhibition by Rucaparib
| Assay Type | Target | Rucaparib IC50 (nM) | Reference |
| Cell-free | PARP1 | 1.4 | [7] |
| Cell-free | PARP2 | 0.17 | [7] |
| In-cell | PARP1 | 3 | [8] |
| In-cell | PARP1 | 9 | [8] |
Table 3: Induction of DNA Damage (γH2AX Foci) by Rucaparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA2 Status | Treatment | Fold Increase in γH2AX Foci (vs. control) | Time Point | Reference |
| PEO1 | Mutant | 10 µM Rucaparib | 27.6 | 1 hour | [1] |
| PEO1 | Mutant | 10 µM Rucaparib | 15.2 | 72 hours | [1] |
| SKOV3 | Wild-Type | 10 µM Rucaparib | 27.1 | 1 hour | [1] |
| SKOV3 | Wild-Type | 10 µM Rucaparib | 32.2 | 24 hours | [1] |
| SKOV3 | Wild-Type | 10 µM Rucaparib | 8.9 | 72 hours | [1] |
| PEO4 | Wild-Type (revertant) | 10 µM Rucaparib | 21.9 | 1 hour | [1] |
| PEO4 | Wild-Type (revertant) | 10 µM Rucaparib | 12.6 | 72 hours | [1] |
| MDAH-2774 | Wild-Type | 10 µM Rucaparib | 20.3 | 1 hour | [1] |
| MDAH-2774 | Wild-Type | 10 µM Rucaparib | 11.8 | 72 hours | [1] |
Table 4: Induction of Apoptosis by Rucaparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA2 Status | Treatment | % Apoptotic Cells | Time Point | Reference |
| PEO1 | Mutant | 10 µM Rucaparib | ~85% (early and late) | 48 hours | [1] |
| PEO1 | Mutant | 10 µM Rucaparib | Not specified, 19% dead cells | 72 hours | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Rucaparib's mechanism of action and typical experimental workflows for its preclinical evaluation.
Caption: Mechanism of Synthetic Lethality of Rucaparib.
Caption: Preclinical Evaluation Workflow for Rucaparib.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the preclinical efficacy of Rucaparib.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[9]
Objective: To determine the number of viable cells in culture after treatment with Rucaparib by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Rucaparib (hydrochloride)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading
-
CellTiter-Glo® Reagent (Promega)
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (96-well plate) or 25 µL (384-well plate) of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Rucaparib Treatment:
-
Prepare a serial dilution of Rucaparib in complete culture medium.
-
Remove the medium from the wells and add the Rucaparib dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Rucaparib dose.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of cell viability against the log of the Rucaparib concentration to determine the IC50 value.
-
Immunofluorescence Staining for γH2AX Foci
This protocol is a generalized procedure based on standard immunofluorescence techniques for detecting DNA double-strand breaks.[11][12]
Objective: To visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with Rucaparib.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
Rucaparib
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
5% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (e.g., JBW301 clone)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or chamber slides and allow them to attach overnight.
-
Treat the cells with Rucaparib at the desired concentration and for the specified time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.[12]
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
The following day, wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[13]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after Rucaparib treatment.
Materials:
-
Treated and control cells
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with Rucaparib for the desired time. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis assays).
-
Conclusion
The preclinical data strongly support the synthetic lethal mechanism of Rucaparib in cancer cells with homologous recombination deficiency. The quantitative assays and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the efficacy and mechanisms of Rucaparib and other PARP inhibitors. A thorough understanding of these preclinical evaluation methods is crucial for the continued development and optimization of targeted cancer therapies based on the principle of synthetic lethality.
References
- 1. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rucaparib Treatment Alters p53 Oscillations in Single Cells to Enhance DNA-Double-Strand-Break-Induced Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Rucaparib (hydrochloride) in Homologous Recombination Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Synthetic Lethality
Rucaparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, PARP2, and PARP3.[1] The therapeutic efficacy of rucaparib in specific cancers is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[2][3][4] In the context of oncology, rucaparib leverages this principle by targeting cancers with a pre-existing defect in the homologous recombination (HR) pathway for DNA repair.[2][5]
Homologous recombination is a high-fidelity DNA repair mechanism crucial for repairing double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[5][6] A significant number of cancers, particularly high-grade serous ovarian cancer, exhibit homologous recombination deficiency (HRD) due to mutations in genes like BRCA1 and BRCA2, or other key components of the HR pathway such as PALB2, RAD51C, and RAD51D.[2][5][7] When PARP is inhibited by rucaparib in these HR-deficient cells, an alternative, error-prone DNA repair pathway is also compromised, leading to an accumulation of genomic instability and subsequent cell death.[1][2]
Mechanism of Action: PARP Trapping and HRD
The primary mechanism of action of rucaparib involves the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can lead to the collapse of replication forks during DNA replication, resulting in the formation of DSBs.[1][4]
In cells with a proficient homologous recombination pathway, these DSBs can be efficiently and accurately repaired. However, in HR-deficient tumor cells, the inability to repair these DSBs leads to catastrophic genomic instability and apoptosis.[2]
A key aspect of rucaparib's potency is its ability to "trap" PARP enzymes on DNA at the site of damage.[1][8] These trapped PARP-DNA complexes are highly cytotoxic, as they physically obstruct DNA replication and transcription.[9] The efficiency of PARP trapping varies among different PARP inhibitors, with rucaparib demonstrating significant trapping activity.[8][10]
Below is a diagram illustrating the signaling pathway of rucaparib-induced synthetic lethality in HR-deficient cells.
Quantitative Data from Clinical Trials
Rucaparib has been evaluated in several clinical trials, demonstrating significant efficacy in patients with HRD-positive cancers. The following tables summarize key quantitative data from pivotal trials.
Table 1: Efficacy of Rucaparib in Recurrent Ovarian Cancer (ARIEL3 Trial) [11]
| Patient Subgroup | Median Progression-Free Survival (Rucaparib) | Median Progression-Free Survival (Placebo) | Hazard Ratio (95% CI) | p-value |
| tBRCA | 16.6 months | 5.4 months | 0.23 (0.16-0.34) | <0.0001 |
| HRD-positive (including tBRCA) | 13.6 months | 5.4 months | 0.32 (0.24-0.42) | <0.0001 |
| Intention-to-treat (All Patients) | 10.8 months | 5.4 months | 0.36 (0.30-0.45) | <0.0001 |
Table 2: Efficacy of Rucaparib in Metastatic Castration-Resistant Prostate Cancer (TRITON2 Trial) [12][13]
| Patient Subgroup | Objective Response Rate (Investigator Assessed) | Confirmed PSA Response Rate |
| BRCA1/2 alteration (measurable disease) | 44% | 51% |
Key Experimental Protocols
The assessment of HRD and the efficacy of PARP inhibitors like rucaparib rely on specific laboratory assays. Detailed protocols for two key experiments are provided below.
PARP Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes on DNA.
Principle: PARP inhibitors can stabilize the PARP-DNA complex, preventing the dissociation of PARP even after auto-poly(ADP-ribosyl)ation. This "trapped" PARP can be quantified.
Detailed Protocol (Cell-Based):
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, U2OS) in a suitable culture dish and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent, such as methyl methanesulfonate (MMS), to induce single-strand breaks and recruit PARP to the DNA.
-
Concurrently, treat the cells with varying concentrations of rucaparib or other PARP inhibitors.
-
-
Cell Lysis and Fractionation:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction using a subcellular fractionation kit.
-
-
Western Blotting:
-
Resolve the proteins in the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.
-
-
Quantification:
-
Quantify the intensity of the PARP1 bands in the chromatin-bound fraction. An increased band intensity in the presence of the PARP inhibitor indicates PARP trapping.
-
Below is a diagram illustrating the experimental workflow for a PARP trapping assay.
RAD51 Foci Formation Assay
This assay is a functional measure of homologous recombination competency.
Principle: RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA double-strand breaks.[14] The inability to form these foci after DNA damage is indicative of HRD.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., ionizing radiation, mitomycin C).
-
Allow time for the cells to respond and form RAD51 foci (typically 4-8 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus in a population of cells.
-
Cells with a significant increase in RAD51 foci after DNA damage are considered HR-proficient, while those that fail to form foci are considered HR-deficient.
-
Below is a diagram illustrating the experimental workflow for a RAD51 foci formation assay.
Conclusion and Future Directions
Rucaparib has emerged as a significant therapeutic agent for the treatment of cancers with homologous recombination deficiency. Its mechanism of action, centered on the principle of synthetic lethality and potent PARP trapping, provides a targeted approach to cancer therapy. The clinical data robustly support its efficacy in patient populations with HRD, particularly those with BRCA mutations.
The future of rucaparib and other PARP inhibitors lies in the further refinement of patient selection through improved HRD diagnostics and the exploration of combination therapies to overcome resistance mechanisms. As our understanding of the molecular landscape of cancer deepens, the role of targeted therapies like rucaparib will undoubtedly continue to expand, offering new hope for patients with difficult-to-treat malignancies.
References
- 1. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Lethality by Co-Inhibition of Androgen Receptor and Polyadenosine Diphosphate-Ribose in Metastatic Prostate Cancer [mdpi.com]
- 4. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | How BRCA and homologous recombination deficiency change therapeutic strategies in ovarian cancer: a review of literature [frontiersin.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Unraveling Homologous Recombination Deficiency in Ovarian Cancer: A Review of Currently Available Testing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. A Study of Rucaparib in Patients With Metastatic Castration-resistant Prostate Cancer and Homologous Recombination Gene Deficiency [clin.larvol.com]
- 13. esmo.org [esmo.org]
- 14. icm.unicancer.fr [icm.unicancer.fr]
Rucaparib (hydrochloride): A Technical Guide for the Study of PARP Enzyme Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, PARP-2, and PARP-3.[1][2][3][4] These enzymes are critical components of the cellular machinery that responds to and repairs DNA damage. By inhibiting PARP, Rucaparib serves as a powerful tool to investigate the intricate mechanisms of DNA repair pathways, cellular responses to genotoxic stress, and the concept of synthetic lethality in cancer biology. This technical guide provides an in-depth overview of Rucaparib's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways it modulates.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary function of PARP enzymes, particularly PARP-1, is to recognize and bind to sites of single-strand DNA breaks (SSBs).[3][5] Upon binding, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.
Rucaparib exerts its effects through two primary mechanisms:
-
Catalytic Inhibition: Rucaparib competes with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic site of PARP enzymes.[1] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery to sites of SSBs. The unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3][5]
-
PARP Trapping: Beyond catalytic inhibition, Rucaparib and other PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of damage.[6] These trapped PARP-DNA complexes are highly cytotoxic as they create physical barriers to DNA replication and transcription, leading to the formation of DSBs.[7] The potency of different PARP inhibitors often correlates with their ability to trap PARP on DNA.[6]
The concept of synthetic lethality is central to the application of Rucaparib in research and therapy. In cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the DSBs generated by PARP inhibition cannot be efficiently repaired.[5][8] The simultaneous loss of two key DNA repair pathways—BER through PARP inhibition and HR through genetic deficiency—leads to genomic instability and ultimately, cell death.[5][8] This selective killing of HR-deficient cells while sparing normal, HR-proficient cells is the principle of synthetic lethality.[5][7][9]
Quantitative Data
The following tables summarize the inhibitory activity of Rucaparib against various PARP enzymes and its cytotoxic effects on different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Rucaparib against PARP Enzymes
| PARP Isoform | Assay Type | Parameter | Value (nM) | Reference(s) |
| PARP-1 | Biochemical | IC50 | 0.8 | [1][10] |
| PARP-1 | Cell-free | Ki | 1.4 | [1][2][11] |
| PARP-2 | Biochemical | IC50 | 0.5 | [1][10] |
| PARP-2 | Cell-free | Ki | 0.17 | [2] |
| PARP-3 | Biochemical | IC50 | 28 | [1][10] |
| Tankyrase-1 (PARP5a) | Biochemical | IC50 | 796 | [2][10] |
| Tankyrase-2 (PARP5b) | Biochemical | IC50 | 486 | [2][10] |
Table 2: Cellular Activity of Rucaparib
| Cell Line | BRCA Status | Assay Type | Parameter | Value (nM) | Reference(s) |
| UWB1.289 | BRCA1 mutant | Cell Viability (CellTiter-Glo) | IC50 | 375 | [10] |
| UWB1.289 + BRCA1 | BRCA1 wild-type | Cell Viability (CellTiter-Glo) | IC50 | 5430 | [10] |
| UWB1.289 | BRCA1 mutant | PARylation Inhibition | IC50 | 2.8 | [10] |
| COLO704 | Not Specified | Cell Viability | IC50 | 2500 | [12] |
| Multiple Ovarian Cancer Cell Lines | Various | Cell Viability | IC50 Range | 2,500 - >15,000 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Rucaparib to study PARP function.
Biochemical PARP Inhibition Assay
This protocol is a general guideline for determining the IC50 of Rucaparib against purified PARP enzymes.
Materials:
-
Purified recombinant human PARP-1, PARP-2, or PARP-3 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated plates
-
Rucaparib hydrochloride dissolved in DMSO
-
Stop buffer (e.g., 30% acetic acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Coat streptavidin-coated plates with histones and incubate overnight at 4°C. Wash plates with wash buffer.
-
Prepare serial dilutions of Rucaparib in assay buffer.
-
In the wells of the histone-coated plate, add the PARP enzyme and the different concentrations of Rucaparib. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding stop buffer.
-
Wash the plates extensively with wash buffer to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plates again to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Rucaparib concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Rucaparib concentration and fitting the data to a four-parameter logistic curve.
Cellular PARP Trapping Assay
This protocol describes a method to assess the ability of Rucaparib to trap PARP on chromatin.[6]
Materials:
-
Cancer cell line of interest (e.g., DU145 prostate cancer cells)
-
Cell culture medium and supplements
-
Rucaparib hydrochloride dissolved in DMSO
-
Methyl methanesulfonate (MMS) to induce DNA damage
-
Subcellular fractionation buffer kit
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-PARP-1, anti-PARP-2, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture dishes and allow them to attach overnight.
-
Treat the cells with varying concentrations of Rucaparib for 4 hours.[13]
-
During the last 30 minutes of Rucaparib treatment, add 0.01% MMS to induce DNA single-strand breaks.[6]
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound fraction from the soluble nuclear and cytoplasmic fractions.
-
Determine the protein concentration of the chromatin-bound fractions.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each sample.
-
Probe the membranes with primary antibodies against PARP-1, PARP-2, and Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blots using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for PARP-1 and PARP-2 and normalize to the Histone H3 loading control to determine the amount of chromatin-trapped PARP.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of Rucaparib.[11][14][15][16][17][18]
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Rucaparib hydrochloride dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[11]
-
The next day, treat the cells with a serial dilution of Rucaparib. Include a DMSO vehicle control.
-
Incubate the cells for 4 days.[11]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Measure the absorbance at 490-570 nm using a microplate reader.[11][17]
-
Calculate the percentage of cell viability for each Rucaparib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Rucaparib concentration.
Immunofluorescence Assay for DNA Damage (γ-H2AX Foci)
This protocol describes the detection of DNA double-strand breaks through the visualization of γ-H2AX foci.[19]
Materials:
-
Cells grown on coverslips or in chamber slides
-
Rucaparib hydrochloride dissolved in DMSO
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.2% Triton X-100 in PBS
-
Blocking solution: 2.5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with Rucaparib at the desired concentration and for the desired time points (e.g., 1, 24, 72 hours).[19]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[19]
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[19]
-
Block non-specific antibody binding with 2.5% BSA for 1 hour.[19]
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of Rucaparib in studying PARP function.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 8. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 同行致远 | 攻克“不可成药”,精准抗癌疗法迎来新篇章 | Bilingual|靶点|治疗|肿瘤细胞_网易订阅 [163.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
- 19. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib's Molecular Dance: An In-depth Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. We delve into the specifics of its target engagement, the resultant downstream signaling cascades, and the key experimental protocols used to elucidate these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Rucaparib: Target Engagement and Potency
Rucaparib is a small molecule inhibitor that primarily targets PARP-1, PARP-2, and PARP-3, enzymes crucial for the repair of single-strand DNA breaks.[1][2] By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes, Rucaparib prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the DNA damage response.[2] This inhibition leads to the "trapping" of PARP enzymes on DNA at the site of damage, forming cytotoxic PARP-DNA complexes that stall replication forks and induce double-strand breaks (DSBs).[3][4]
The following table summarizes the quantitative data on Rucaparib's inhibitory activity against its primary targets.
| Target | Inhibition Constant (Ki) | IC50 | Reference(s) |
| PARP-1 | 1.4 nM | 0.8 nM | [2] |
| PARP-2 | 0.17 nM | 0.5 nM | [2] |
| PARP-3 | Not specified | 28 nM | [2] |
Downstream Signaling: From DNA Damage to Cell Fate
The trapping of PARP-DNA complexes by Rucaparib initiates a cascade of downstream signaling events, ultimately determining the cell's fate. The accumulation of unrepaired single-strand breaks and the formation of DSBs trigger the activation of DNA damage response (DDR) pathways.
Induction of DNA Damage Markers
A primary consequence of Rucaparib's action is the significant increase in DNA damage markers. The phosphorylation of histone H2AX on serine 139 (γH2AX) is a sensitive indicator of DSBs.[5] Studies have consistently shown a time- and dose-dependent increase in γH2AX foci in cancer cells treated with Rucaparib.[5][6]
Another key player in the DDR is RAD51, a protein essential for homologous recombination (HR), a major pathway for repairing DSBs. In HR-proficient cells, RAD51 forms nuclear foci at sites of DNA damage. However, in HR-deficient cells (e.g., those with BRCA1/2 mutations), the formation of RAD51 foci is impaired. Rucaparib treatment leads to the accumulation of DSBs, and the subsequent assessment of RAD51 foci formation can serve as a biomarker for HR status and sensitivity to PARP inhibitors.
Impact on Cell Cycle and Apoptosis
The extensive DNA damage induced by Rucaparib triggers cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair.[2][7] This arrest is often mediated by the modulation of cell cycle regulatory proteins. For instance, Rucaparib has been shown to downregulate the expression of CDK4 and cyclin D1.[7]
If the DNA damage is too severe to be repaired, cells undergo apoptosis. Rucaparib treatment leads to a significant increase in apoptotic markers, such as cleaved caspase-3 and cleaved PARP, and an increase in the percentage of Annexin V-positive cells.[5][6]
The following table summarizes the observed effects of Rucaparib on various cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | Rucaparib IC50 | Key Downstream Effects | Reference(s) |
| PEO1 | Ovarian | BRCA2 mutant | ~10 µM | Increased γH2AX foci, apoptosis, decreased mTOR signaling | [5][6] |
| SKOV3 | Ovarian | BRCA wild-type | Not specified | Increased γH2AX foci | [5][6] |
| UWB1.289 | Ovarian | BRCA1 mutant | Not specified | G2/M cell-cycle arrest, apoptosis | [2] |
| HeLa | Cervical | Not specified | Not specified | G2/M phase arrest, decreased CDK4 and cyclin D1 | [7] |
| SiHa | Cervical | Not specified | Not specified | G2/M phase arrest, decreased CDK4 and cyclin D1 | [7] |
Modulation of Other Signaling Pathways
Beyond the direct DDR, Rucaparib has been shown to influence other critical signaling pathways.
-
mTOR Pathway: Rucaparib can downregulate the expression of key components of the mTOR pathway, such as mTOR, raptor, and rictor, particularly in BRCA-mutant cells.[5] This suggests a potential link between PARP inhibition and the regulation of cell growth, proliferation, and metabolism.
-
p53 Pathway: While Rucaparib alone may not directly stabilize p53, it can enhance the p53 response to DNA damage, leading to prolonged cell cycle arrest.[1][8]
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rucaparib Treatment Alters p53 Oscillations in Single Cells to Enhance DNA-Double-Strand-Break-Induced Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib's Dual Impact on Cancer Cells: A Technical Guide to Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a significant therapeutic agent in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms.[1] This technical guide delves into the core mechanisms of rucaparib's action, focusing on its profound effects on cell cycle progression and the induction of apoptosis. Through a comprehensive review of preclinical data, this document provides a detailed understanding of the molecular pathways influenced by rucaparib, supported by quantitative data, experimental methodologies, and visual representations of the signaling cascades involved.
Mechanism of Action: Inducing Synthetic Lethality
Rucaparib's primary mechanism of action revolves around the concept of synthetic lethality. It inhibits PARP-1, PARP-2, and PARP-3, enzymes crucial for the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[1]
Rucaparib's Effect on Cell Cycle Progression
Rucaparib has been consistently shown to induce cell cycle arrest, predominantly at the G2/M phase, in various cancer cell lines. This arrest is a direct consequence of the accumulation of DNA damage, which activates cell cycle checkpoints to prevent cells with damaged DNA from proceeding into mitosis.
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the dose-dependent effects of rucaparib on the cell cycle distribution in different cancer cell lines.
| Cell Line | Cancer Type | Rucaparib Concentration (µM) | Treatment Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| Hela | Cervical Cancer | 0 | 48 | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 1.2 | [2] |
| Hela | Cervical Cancer | 5 | 48 | 48.2 ± 1.8 | 25.4 ± 1.3 | 26.4 ± 1.5 | [2] |
| Hela | Cervical Cancer | 10 | 48 | 39.1 ± 1.5 | 20.3 ± 1.1 | 40.6 ± 1.8 | [2] |
| Siha | Cervical Cancer | 0 | 48 | 60.1 ± 2.5 | 25.2 ± 1.7 | 14.7 ± 1.3 | [2] |
| Siha | Cervical Cancer | 5 | 48 | 52.3 ± 2.0 | 22.1 ± 1.4 | 25.6 ± 1.6 | [2] |
| Siha | Cervical Cancer | 10 | 48 | 43.5 ± 1.7 | 18.4 ± 1.0 | 38.1 ± 1.9 | [2] |
| UWB1.289 (BRCA1 mutant) | Ovarian Cancer | Not specified | Not specified | Not specified | Not specified | Increased | [3] |
Signaling Pathways in Rucaparib-Induced Cell Cycle Arrest
The G2/M arrest induced by rucaparib is mediated by a complex signaling network. The accumulation of DNA damage triggers the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) kinases, which in turn phosphorylate and activate checkpoint kinases CHK1 and CHK2. These kinases then target downstream effectors such as CDC25 phosphatases, leading to their inactivation and subsequent failure to activate the cyclin B-CDK1 complex, a key driver of mitotic entry. In cervical cancer cells, rucaparib has been shown to downregulate the expression of cyclin D1 and CDK4, contributing to G2/M phase arrest.[2]
Figure 1: Signaling pathway of rucaparib-induced G2/M cell cycle arrest.
Rucaparib's Pro-Apoptotic Effects
Beyond inducing cell cycle arrest, rucaparib is a potent inducer of apoptosis, or programmed cell death. The sustained DNA damage and cell cycle arrest trigger intrinsic apoptotic pathways, leading to the elimination of cancer cells.
Quantitative Assessment of Apoptosis
The following table presents data on the induction of apoptosis by rucaparib in various cancer cell lines.
| Cell Line | Cancer Type | Rucaparib Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Early + Late) | Reference |
| PEO1 (BRCA2 mutant) | Ovarian Cancer | 10 | 48 | ~85% | [4][5] |
| PEO1 (BRCA2 mutant) | Ovarian Cancer | 10 | 72 | Increased to include 19% dead cells | [4][5] |
| PEO4 (functional BRCA2) | Ovarian Cancer | 10 | 72 | ~60% | [4][5] |
| MDAH-2774 (functional BRCA2) | Ovarian Cancer | 10 | 72 | ~60% | [4][5] |
| SKOV3 (functional BRCA2) | Ovarian Cancer | 10 | 48 | ~95% | [4][5] |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 0.5 | 72 | 51% increase vs control | [6] |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 1 | 72 | 120% increase vs control | [6] |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 10 | 72 | 225% increase vs control | [6] |
| PC-3 | Prostate Cancer | 15 | 48 | Increased | [7] |
| PC-3 | Prostate Cancer | 30 | 48 | Increased | [7] |
Molecular Pathways of Rucaparib-Induced Apoptosis
Rucaparib-induced apoptosis is a multi-faceted process involving several key signaling pathways:
-
p53-Dependent Apoptosis: In cells with wild-type p53, DNA damage leads to the stabilization and activation of p53.[8] Activated p53 transcribes pro-apoptotic genes such as PUMA and BAX, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. Rucaparib treatment has been shown to increase the expression of p53 and the pro-apoptotic protein Puma in atypical teratoid rhabdoid tumor cells.[6]
-
Mitochondrial (Intrinsic) Apoptosis: Rucaparib can directly impact mitochondrial function. In prostate cancer cells, rucaparib has been shown to induce mitochondrial fragmentation by promoting the phosphorylation of dynamin-related protein 1 (Drp1).[7][9] This leads to a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[7][9] The Bax/Bcl-2 ratio is also increased, further promoting apoptosis.[7][9]
-
mTOR Pathway Involvement: The mechanistic target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation, has also been implicated in rucaparib's mechanism of action.[4] In ovarian cancer cells, rucaparib's effects on apoptosis may involve elements of the mTOR pathway.[4]
Figure 2: Key signaling pathways in rucaparib-induced apoptosis.
Experimental Protocols
A thorough investigation of rucaparib's effects on cell cycle and apoptosis relies on a set of key in vitro assays.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution following rucaparib treatment.
Figure 3: Experimental workflow for cell cycle analysis.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of rucaparib or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Aspirate the medium, wash the cells with PBS, and harvest them by trypsinization.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to degrade RNA and prevent its staining).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the propidium iodide, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine and loss of membrane integrity.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for Apoptosis and Cell Cycle Markers
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Methodology:
-
Protein Extraction: After treatment with rucaparib, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p53, p21, cyclin D1, CDK4, γH2AX).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
Rucaparib's efficacy as an anti-cancer agent is deeply rooted in its ability to exploit the inherent vulnerabilities of cancer cells, particularly those with compromised DNA repair pathways. By inhibiting PARP, rucaparib triggers a cascade of events, including the accumulation of catastrophic DNA damage, which forces cells into a prolonged G2/M arrest and ultimately drives them to undergo apoptosis. The multifaceted nature of its mechanism, involving key signaling pathways such as p53, mTOR, and direct effects on mitochondrial dynamics, underscores the complexity of its anti-tumor activity. A thorough understanding of these molecular underpinnings is crucial for the continued development and optimal clinical application of rucaparib and other PARP inhibitors in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Rucaparib Treatment Alters p53 Oscillations in Single Cells to Enhance DNA-Double-Strand-Break-Induced Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rucaparib induces mitochondrial fragmentation and apoptosis in prostate cancer cells by targeting Drp1 | springermedizin.de [springermedizin.de]
Understanding the In Vitro Pharmacodynamics of Rucaparib (hydrochloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro pharmacodynamics of Rucaparib (hydrochloride), a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. This document details the core mechanism of action, enzymatic and cellular inhibitory activities, and the downstream effects on cancer cell signaling and viability. Methodologies for key experimental assays are described to facilitate the replication and further investigation of Rucaparib's preclinical profile.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Rucaparib exerts its anticancer effects primarily through the inhibition of PARP enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Rucaparib, by binding to the NAD+ binding pocket of PARP, prevents the synthesis of poly (ADP-ribose) (PAR) chains, a key step in the recruitment of other DNA repair proteins to the site of damage.[1] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs.
In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of SSBs during DNA replication leads to the formation of DSBs. The inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in a parallel pathway (HR), is known as synthetic lethality .[2]
Beyond catalytic inhibition, Rucaparib also "traps" PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can further impede DNA replication and transcription, contributing to the drug's efficacy.
Quantitative Analysis of Rucaparib's In Vitro Activity
The inhibitory potency of Rucaparib has been quantified through various in vitro assays, including biochemical enzymatic assays and cell-based viability assays.
Table 1: Rucaparib Inhibition of PARP Enzymes (Biochemical Assays)
| Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| PARP1 | 0.8 | 1.4 | [1][2] |
| PARP2 | 0.5 | - | [1][2] |
| PARP3 | 28 | - | [1][2] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Rucaparib Cytotoxicity in Cancer Cell Lines (Cell Viability Assays)
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Reference |
| UWB1.289 | Ovarian | BRCA1 mutant | 375 | [2][3] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 5430 | [2][3] |
| Capan-1 | Pancreatic | BRCA2 mutant | ~5,000 | [4] |
| MX-1 | Breast | BRCA1 mutant | ~100 | [4] |
Key Signaling Pathways Modulated by Rucaparib
Rucaparib's inhibition of PARP and subsequent induction of DNA damage trigger a cascade of cellular signaling events.
DNA Damage Response and Apoptosis
Treatment with Rucaparib leads to a dose-dependent increase in markers of DNA damage, such as the phosphorylation of histone H2AX (γ-H2AX), and ultimately induces apoptosis.[2]
Detailed Experimental Protocols
In Vitro PARP1 Enzymatic Inhibition Assay (ELISA-based)
This protocol outlines a common method to determine the IC50 value of Rucaparib against purified PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Rucaparib (hydrochloride) serially diluted
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Add 50 µL of assay buffer containing activated DNA to each well of the histone-coated plate.
-
Add 10 µL of serially diluted Rucaparib or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of recombinant PARP1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of biotinylated NAD+ to each well. Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each Rucaparib concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines (e.g., UWB1.289)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Rucaparib (hydrochloride) serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000 - 5,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Treat cells with 100 µL of medium containing serial dilutions of Rucaparib or vehicle control.
-
Incubate the plate for the desired duration (e.g., 6 days).[2]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each Rucaparib concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PARP Activity (PARylation) and DNA Damage (γ-H2AX)
This protocol describes the detection of changes in protein levels and post-translational modifications following Rucaparib treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Rucaparib (hydrochloride)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PAR (poly ADP-ribose)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Rabbit anti-PARP1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Rucaparib or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PAR, anti-γ-H2AX, or anti-PARP1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
Experimental and Logical Workflows
Conclusion
The in vitro pharmacodynamic profile of Rucaparib (hydrochloride) demonstrates its potent and selective inhibition of PARP1 and PARP2. This activity, coupled with the principle of synthetic lethality in HR-deficient cancer cells, underpins its clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of Rucaparib's mechanism of action and for the identification of novel therapeutic combinations and responsive patient populations. The provided quantitative data and signaling pathway diagrams offer a clear and concise summary of the core in vitro characteristics of this important anticancer agent.
References
Methodological & Application
Rucaparib (hydrochloride) PARP Trapping Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the PARP trapping potential of Rucaparib (hydrochloride). Poly (ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted cancer therapies. Beyond their catalytic inhibition, a key mechanism of action for many PARP inhibitors, including Rucaparib, is the trapping of PARP enzymes on DNA at sites of single-strand breaks. This formation of PARP-DNA complexes is highly cytotoxic, particularly in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1] Quantifying the PARP trapping ability of compounds like Rucaparib is therefore crucial for understanding their full mechanistic profile and clinical potential.
This document outlines two primary methodologies to measure Rucaparib-induced PARP trapping: a cell-based assay employing cellular fractionation and Western blotting, and a biochemical assay utilizing the principle of fluorescence polarization.
Data Presentation
The following tables summarize quantitative data on the inhibitory and PARP trapping activities of Rucaparib in comparison to other well-characterized PARP inhibitors.
Table 1: PARP Catalytic Inhibition by Rucaparib and Other PARP Inhibitors
| Compound | Cell Line | IC50 (nmol/L) for PARP Activity Inhibition | Reference |
| Rucaparib | HeyA8 | 9 | [2][3] |
| Rucaparib | DT40 | ~3 (relative to Olaparib) | [4] |
| Olaparib | DT40 | 1.2 | [5] |
| Veliparib | DT40 | 10.5 | [5] |
| Talazoparib | HeyA8 | 3 | [2][3] |
Table 2: Comparative PARP1 Trapping Potency of Rucaparib
| Compound | Assay Type | Cell Line/System | EC50 (nmol/L) for PARP1 Trapping | Relative Trapping Potency | Reference |
| Rucaparib | Biochemical | - | 2 | Talazoparib > Rucaparib = A-934935 | [2] |
| Rucaparib | Cellular (with MMS) | HeyA8 | - | Talazoparib >> Rucaparib | [2] |
| Olaparib | Biochemical | - | - | Olaparib = Rucaparib | [1] |
| Talazoparib | Biochemical | - | 2 | - | [2] |
MMS: Methyl Methanesulfonate, a DNA alkylating agent used to induce single-strand breaks.
Signaling Pathway and Mechanism of Action
Experimental Protocols
Cell-Based PARP Trapping Assay via Cellular Fractionation and Western Blot
This method directly measures the amount of PARP1 protein that is tightly associated with chromatin, which is indicative of PARP trapping.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., DU145, HeyA8, or other relevant cancer cell lines) and allow them to adhere overnight.
-
To induce DNA single-strand breaks, treat the cells with a DNA damaging agent such as Methyl Methanesulfonate (MMS). A typical concentration is 0.01% for 30 minutes to 4 hours.[6]
-
Concurrently or subsequently, treat the cells with varying concentrations of Rucaparib (hydrochloride) or other PARP inhibitors for the desired duration (e.g., 4 hours).[7][8] Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Fractionation:
-
Harvest the cells by scraping or trypsinization.
-
Perform subcellular fractionation to separate the nuclear soluble proteins from the chromatin-bound proteins. A commercial kit, such as the Subcellular Protein Fractionation Kit for Cultured Cells (e.g., from Thermo Scientific), is recommended for reproducibility.[8][9] Follow the manufacturer's instructions.
-
It is crucial to include the respective inhibitors in the fractionation buffers to prevent the dissociation of the trapped PARP-DNA complexes during the procedure.[9]
-
-
Western Blot Analysis:
-
Normalize the protein concentration of the chromatin-bound fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
To ensure equal loading of the chromatin fraction, probe the membrane with an antibody against a stable chromatin-associated protein, such as Histone H3.[6][9]
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and the loading control (Histone H3) using densitometry software (e.g., ImageJ).[8]
-
Normalize the PARP1 signal to the Histone H3 signal for each sample.
-
Plot the normalized PARP1 intensity against the concentration of Rucaparib to determine the dose-dependent increase in chromatin-bound PARP1.
-
Biochemical PARP Trapping Assay Using Fluorescence Polarization (FP)
This is a high-throughput, homogeneous assay that measures the trapping of purified PARP enzyme to a fluorescently labeled DNA oligonucleotide.
Methodology:
This protocol is based on the principles of commercially available kits like the PARPtrap™ Assay Kit.[10]
-
Reagent Preparation:
-
Prepare the assay buffer, which typically contains Tris-HCl, NaCl, and a non-ionic detergent.[11]
-
Dilute the fluorescently labeled DNA oligonucleotide probe (designed with a single-strand break or nick) to the working concentration in the assay buffer.
-
Prepare a serial dilution of Rucaparib (hydrochloride) in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer. Ensure the final DMSO concentration is low (e.g., ≤1%) to avoid interference.
-
Dilute the purified recombinant PARP1 enzyme in assay buffer.
-
-
Assay Procedure (for a 384-well plate format):
-
Add the diluted Rucaparib or vehicle control to the appropriate wells.
-
Add the purified PARP1 enzyme to all wells except the "no enzyme" control.
-
Add the fluorescent DNA probe to all wells.
-
Incubate the plate for a set period (e.g., 30 minutes) at room temperature to allow for the binding of PARP1 to the DNA.[11]
-
Initiate the PARylation reaction by adding a solution of NAD+ to all wells except the "no NAD+" control (which serves as the maximum trapping/high FP signal control).
-
Incubate for an additional period (e.g., 45-60 minutes) to allow for auto-PARylation and dissociation of PARP1 from the DNA in the absence of an effective trapping agent.[11]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a microplate reader equipped with the appropriate filters for the fluorophore used on the DNA probe.
-
The FP signal is directly proportional to the amount of PARP1 trapped on the DNA. A higher FP signal indicates greater trapping.
-
Subtract the background FP signal (from wells with only the DNA probe).
-
Plot the FP signal against the log of the Rucaparib concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value for PARP trapping.
-
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmsgroup.it [nmsgroup.it]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Viability Assay Using Rucaparib (hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by Rucaparib leads to an accumulation of unrepaired DNA damage. This accumulation ultimately results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.[1][5] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with Rucaparib hydrochloride using common colorimetric and luminescent assays.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Rucaparib's primary mechanism of action is the inhibition of the PARP family of enzymes. In healthy cells, single-strand DNA breaks are efficiently repaired by the BER pathway, in which PARP plays a key role. If these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells harboring mutations in BRCA1/2 or other HR pathway genes, the HR repair mechanism is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic stability. By inhibiting PARP, Rucaparib prevents the repair of SSBs, leading to their conversion into DSBs. With a deficient HR pathway, these cells are unable to repair the DSBs, resulting in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[1][5] This selective killing of HR-deficient cancer cells while sparing normal cells with functional HR is the principle of synthetic lethality.[5]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rucaparib in various human cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | BRCA1/2 Status | Rucaparib IC50 (µM) | Reference |
| UWB1.289 | Ovarian | BRCA1 mutant | 0.375 | [6] |
| UWB1.289 + BRCA1 | Ovarian | BRCA1 wild-type | 5.43 | [6] |
| PEO1 | Ovarian | BRCA2 mutant | ~10 (decreased viability) | [6] |
| COLO704 | Ovarian | Not Specified | 2.5 | [7] |
| KURAMOCHI | Ovarian | BRCA2 nonsense mutation | Not Specified | [7] |
Experimental Protocols
Two common and reliable methods for assessing in vitro cell viability following treatment with Rucaparib are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Rucaparib (hydrochloride)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Rucaparib Treatment:
-
Prepare a stock solution of Rucaparib in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of Rucaparib in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Rucaparib. Include vehicle control (medium with the same concentration of solvent used for Rucaparib) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[8][9]
Materials:
-
Rucaparib (hydrochloride)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent)
-
Opaque-walled 96-well sterile microplates (white or black)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.[9]
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Rucaparib Treatment:
-
Prepare serial dilutions of Rucaparib in complete culture medium.
-
Add the desired concentrations of Rucaparib to the wells. Include vehicle and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for an in vitro cell viability assay with Rucaparib, followed by data analysis to determine the IC50 value.
Data Analysis:
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank (medium only) wells from all other readings.
-
Normalization: Express the results as a percentage of the vehicle control.
-
% Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Vehicle Control) * 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the Rucaparib concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of Rucaparib that inhibits cell viability by 50%.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of media or reagents. | Use sterile technique and fresh reagents. |
| Phenol red in media can interfere. | Use phenol red-free media for the assay. | |
| Low signal in CellTiter-Glo® assay | Insufficient cell number. | Optimize cell seeding density. |
| Incomplete cell lysis. | Ensure proper mixing after adding the reagent. | |
| ATP degradation. | Equilibrate plate to room temperature before adding reagent. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix well. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. | |
| Incomplete formazan solubilization (MTT). | Ensure complete mixing and incubation with the solubilization solution. |
By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro efficacy of Rucaparib on various cancer cell lines, providing valuable data for drug development and cancer research.
References
- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. jebms.org [jebms.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Rucaparib (hydrochloride) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies to evaluate the efficacy of Rucaparib (hydrochloride), a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. The protocols outlined below cover the establishment of tumor models, drug formulation and administration, and methods for assessing tumor response.
Introduction to Rucaparib and its Mechanism of Action
Rucaparib is a small molecule inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage response (DDR) pathway.[1] PARP enzymes are activated by single-strand DNA breaks (SSBs) and recruit other DNA repair proteins. Inhibition of PARP by Rucaparib leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.
In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2, the repair of these DSBs is compromised. This dual insult to DNA repair pathways results in synthetic lethality, leading to selective cancer cell death while sparing normal cells with functional HR repair.[2][3] Rucaparib has demonstrated clinical efficacy in patients with ovarian, prostate, and pancreatic cancers harboring BRCA mutations or other homologous recombination deficiencies (HRD).[1][4][5][6]
Experimental Design and Workflow
A typical xenograft study to evaluate Rucaparib's efficacy involves several key stages, from cell line selection to endpoint analysis. The following diagram illustrates a standard experimental workflow.
Caption: Experimental workflow for a Rucaparib xenograft study.
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing Rucaparib xenograft experiments based on published studies.
Table 1: Recommended Cell Lines for Xenograft Models
| Cancer Type | Cell Line | BRCA Status | Key Characteristics |
| Ovarian Cancer | PEO1 | BRCA2 mutant | High-grade serous ovarian carcinoma cell line.[4] |
| UWB1.289 | BRCA1 mutant | Ovarian cancer cell line with a germline BRCA1 mutation.[3] | |
| OVCAR-3 | BRCA wild-type | Can be used as a control or to study HRD in the absence of BRCA mutations. | |
| Prostate Cancer | CWR22Rv1 | BRCA2 mutant | Castration-resistant prostate cancer cell line. |
| LNCaP | BRCA wild-type | Androgen-sensitive human prostate adenocarcinoma cell line. | |
| Pancreatic Cancer | Capan-1 | BRCA2 mutant | Pancreatic ductal adenocarcinoma cell line.[7] |
| PSN1 | BRCA wild-type | Can be used to investigate Rucaparib's effects in BRCA-proficient pancreatic cancer.[5] |
Table 2: Rucaparib Dosing and Administration in Murine Models
| Parameter | Recommendation |
| Dosing Route | Oral gavage (p.o.) |
| Vehicle | 10% DMSO in corn oil[8] |
| Dose Range | 10 - 150 mg/kg[7] |
| Dosing Frequency | Daily (5 days/week) or weekly[7][8] |
| Treatment Duration | 2 - 6 weeks, or until tumor volume endpoint is reached[7][8] |
Table 3: Efficacy and Pharmacodynamic Endpoints
| Endpoint | Method | Purpose |
| Tumor Growth Inhibition | Caliper measurement, Bioluminescence imaging | To assess the primary efficacy of Rucaparib. |
| Body Weight | Scale measurement | To monitor treatment-related toxicity. |
| DNA Damage | Immunohistochemistry (IHC) for γH2AX | To quantify DNA double-strand breaks in tumor tissue. |
| PARP Inhibition | PARP activity assay | To confirm target engagement in tumor tissue. |
| Apoptosis | IHC for Cleaved Caspase-3 | To measure programmed cell death in response to treatment. |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
-
Cell Culture: Culture selected cancer cells in their recommended medium and conditions until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize and harvest the cells.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Protocol 2: Rucaparib Formulation and Administration
-
Stock Solution Preparation:
-
Prepare a stock solution of Rucaparib (hydrochloride) in 100% DMSO.
-
-
Working Solution Preparation:
-
On each treatment day, dilute the stock solution with corn oil to the final desired concentration (e.g., 50 mg/kg in 10% DMSO/90% corn oil).
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Administration:
-
Administer the prepared Rucaparib solution or vehicle control to the mice via oral gavage at the specified dosing schedule. The volume administered is typically 100-200 µL, depending on the mouse's weight.
-
Protocol 3: Tumor Volume Measurement
-
Measurement Frequency: Measure tumors 2-3 times per week.
-
Procedure:
-
Use a digital caliper to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
-
Data Recording: Record the tumor volume and body weight of each mouse at each time point.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines (e.g., 1500-2000 mm³).
Protocol 4: Bioluminescence Imaging (for luciferase-expressing cells)
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS.
-
Injection: Inject the D-luciferin solution intraperitoneally (i.p.) into the mice at a dose of 150 mg/kg.[9]
-
Imaging:
-
Wait 5-15 minutes for the substrate to distribute.[9]
-
Anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescent images.
-
-
Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest.
Protocol 5: Immunohistochemistry for γH2AX
-
Tissue Processing:
-
At the study endpoint, excise tumors and fix them in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Image the slides using a light microscope.
-
Quantify the percentage of γH2AX-positive nuclei or the intensity of staining within the tumor sections.
-
Rucaparib Signaling Pathway
The following diagram illustrates the PARP signaling pathway and the mechanism of action of Rucaparib.
Caption: Rucaparib's mechanism of action via PARP inhibition.
By following these detailed application notes and protocols, researchers can effectively design and conduct robust preclinical xenograft studies to evaluate the therapeutic potential of Rucaparib and investigate its mechanisms of action in various cancer models.
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 3. labcat.com [labcat.com]
- 4. tumorvolume.com [tumorvolume.com]
- 5. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 9. In Vivo Bioluminescence Imaging of Xenograft Model [bio-protocol.org]
Application Notes and Protocols for Rucaparib-Induced Synthetic Lethality in BRCA-Deficient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (hydrochloride) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. The inhibition of PARP by Rucaparib in these BRCA-deficient cells leads to an accumulation of unrepaired SSBs, which, during DNA replication, collapse replication forks and generate DSBs.[2] The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death through a mechanism known as synthetic lethality.[2][3][4] This selective targeting of cancer cells with specific DNA repair defects makes Rucaparib a valuable therapeutic agent.
These application notes provide a summary of the quantitative effects of Rucaparib on BRCA-deficient cell lines and detailed protocols for key in vitro experiments to assess its activity.
Data Presentation
The following tables summarize the in vitro efficacy of Rucaparib in various cancer cell lines, highlighting the differential sensitivity between BRCA-mutant and BRCA-wild-type cells.
Table 1: Rucaparib IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | BRCA1 Status | BRCA2 Status | Rucaparib IC50 (µM) |
| COLO704 | Wild-Type | Wild-Type | 2.5 |
| OVCAR5 | Wild-Type | Wild-Type | >15 |
| A2780 | Wild-Type | Wild-Type | >15 |
| SKOV3 | Wild-Type | Wild-Type | >15 |
| PEO1 | Mutant | Wild-Type | Not specified |
| UWB1.289 | Mutant | Wild-Type | 0.375 |
| UWB1.289+BRCA1 | Wild-Type | Wild-Type | 5.43 |
Data compiled from multiple sources. Note that IC50 values can vary between studies and experimental conditions.[5][6]
Table 2: Rucaparib IC50 Values in Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | BRCA2 Status | Rucaparib IC50 (µM) |
| HCC1937 | Mutant | Wild-Type | 13 |
| MDA-MB-436 | Mutant | Wild-Type | Not specified, but sensitive |
| HCC1806 | Wild-Type | Wild-Type | ~0.9 |
Data compiled from multiple sources. Note that IC50 values can vary between studies and experimental conditions.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Rucaparib-induced synthetic lethality and a general workflow for its in vitro evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Rucaparib (hydrochloride) Sensitivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to the PARP inhibitor, Rucaparib (hydrochloride). The methodologies outlined are essential for preclinical evaluation of Rucaparib's efficacy, identification of sensitive tumor types, and investigation into mechanisms of resistance.
Introduction
Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting PARP, Rucaparib prevents the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these unrepaired SSBs lead to the formation of toxic double-strand breaks (DSBs) during DNA replication.[1][4] This accumulation of extensive DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[1][3] These protocols are designed to quantify the cytotoxic and cytostatic effects of Rucaparib in vitro.
Data Presentation: Rucaparib IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes previously reported IC50 values for Rucaparib in various cancer cell lines, providing a baseline for expected sensitivity.
| Cell Line | Cancer Type | BRCA1/2 Status (if specified) | Rucaparib IC50 (µM) | Reference |
| COLO704 | Ovarian | Not Specified | 2.5 | [5] |
| KURAMOCHI | Ovarian | BRCA2 nonsense mutation | Not specified, but sensitive | [5] |
| A2780 | Ovarian | Not Specified | 3.26 ± 0.47 | [6] |
| UWB1.289 | Ovarian | BRCA1 mutant | 0.375 | [3] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type (complemented) | 5.43 | [3] |
| PEO1 | Ovarian | BRCA2 mutant | Sensitive (specific IC50 not stated) | [7] |
| SKOV3 | Ovarian | Not Specified | >15 | [5] |
| HEY | Ovarian | Not Specified | >15 | [5] |
| IGROV-1 | Ovarian | Not Specified | Resistant (GI50 > 10 µM) | [6] |
| OAW42 | Ovarian | Not Specified | Resistant (GI50 > 10 µM) | [6] |
| MDA-MB-436 | Breast | BRCA1 mutant | Sensitive | [3] |
| HBCx-17 | Breast | BRCA2 mutant | Sensitive | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay type, incubation time). The values presented are for comparative purposes.
Signaling Pathway and Experimental Workflow
Rucaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the signaling pathway affected by Rucaparib. In normal cells, DNA single-strand breaks are repaired by the base excision repair (BER) pathway, in which PARP plays a key role. In cells with a functional homologous recombination (HR) pathway, double-strand breaks that arise during replication can be effectively repaired. Rucaparib inhibits PARP, leading to the accumulation of SSBs. In HR-deficient cells (e.g., BRCA mutant), these SSBs are converted to DSBs during replication, which cannot be repaired, leading to genomic instability and cell death.
Caption: Mechanism of Rucaparib-induced synthetic lethality in HR-deficient cancer cells.
General Workflow for Assessing Rucaparib Sensitivity
This diagram outlines the typical experimental workflow for determining the sensitivity of a cell line to Rucaparib using a cell viability assay.
Caption: Standard experimental workflow for Rucaparib sensitivity testing.
Experimental Protocols
Protocol 1: Short-Term Cytotoxicity/Cell Viability (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after short-term exposure to Rucaparib. It is suitable for high-throughput screening to determine IC50 values.
Materials:
-
Rucaparib (hydrochloride) powder
-
DMSO (cell culture grade)
-
Selected cancer cell lines
-
Complete cell culture medium (specific to cell line)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Rucaparib Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Rucaparib (e.g., 10-20 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Seeding density should be optimized to ensure cells are still in the exponential growth phase at the end of the experiment.
-
Include wells for "medium only" (background control) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of Rucaparib dilutions in complete medium from your stock solution. A typical concentration range for an initial screen is 0.005 µM to 25 µM.[5][6] A 2-fold or 3-fold serial dilution is recommended.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate Rucaparib dilution or vehicle control.
-
Incubate the plate for 72 to 120 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTS Assay and Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of Rucaparib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Long-Term Survival (Clonogenic Assay)
This assay assesses the ability of a single cell to proliferate and form a colony after drug treatment, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Rucaparib (hydrochloride) stock solution (as prepared in Protocol 1)
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well tissue culture plates
-
Methanol
-
Crystal Violet staining solution (e.g., 0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells as previously described.
-
Seed a low number of cells (e.g., 200-2,000 cells/well) into 6-well plates. The exact number must be optimized for each cell line to ensure the formation of distinct, countable colonies (50-150) in the control wells after the incubation period.[11]
-
Allow cells to attach for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare dilutions of Rucaparib in complete medium at concentrations around the predetermined IC50 value (e.g., 0.1x, 1x, 10x IC50). Include a vehicle control (DMSO).
-
Replace the medium in each well with the medium containing the appropriate drug concentration.
-
Treatment can be continuous (drug is present for the entire duration) or for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.[12] For Rucaparib, continuous exposure is common.[11]
-
-
Incubation and Colony Formation:
-
Incubate the plates for 8-21 days, depending on the growth rate of the cell line.[11] Do not disturb the plates during this period.
-
Monitor colony formation every few days. The experiment should be stopped when colonies in the control wells are clearly visible to the naked eye.
-
-
Fixing and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Fix the colonies by adding 1-2 mL of 100% cold methanol to each well and incubating for 20 minutes.[11]
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the stain and wash the wells carefully with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥ 50 cells). This can be done manually or using imaging software.
-
Calculate the Plating Efficiency (PE) for the control wells:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each drug concentration:
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Plot the Surviving Fraction against the Rucaparib concentration to generate a dose-response curve.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of PARP Inhibition by Rucaparib (hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2][3] These enzymes are critical components of the cellular DNA damage response, particularly in the repair of single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by Rucaparib leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][4] A key biomarker for assessing the pharmacodynamic activity of PARP inhibitors like Rucaparib is the cleavage of PARP-1. During apoptosis, PARP-1 (116 kDa) is cleaved by caspases into two fragments of 89 kDa and 24 kDa. The detection of the 89 kDa fragment by Western blot is a widely accepted indicator of apoptosis induction. These application notes provide a detailed protocol for the analysis of PARP cleavage in response to Rucaparib treatment using Western blotting.
Data Presentation
The following tables summarize quantitative data related to the inhibitory activity of Rucaparib.
Table 1: Inhibitory Potency of Rucaparib against PARP Enzymes
| PARP Enzyme | IC50 (nM) |
| PARP-1 | 0.8 |
| PARP-2 | 0.5 |
| PARP-3 | 28 |
IC50 values represent the concentration of Rucaparib required to inhibit 50% of the enzyme's activity in cell-free assays.[5]
Table 2: Cellular Activity of Rucaparib in a BRCA1-mutant Cancer Cell Line
| Cell Line | Assay | Endpoint | IC50 (nM) |
| UWB1.289 (BRCA1 mutant) | Cell Viability | Growth Inhibition | 375 |
| UWB1.289 (BRCA1 mutant) | PARP Activity | PAR formation | 2.8 |
This data demonstrates the potent inhibition of PARP activity and subsequent reduction in cell viability in a cell line with a compromised DNA repair pathway.
Signaling Pathway
The diagram below illustrates the mechanism of action of Rucaparib, leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: Rucaparib-induced synthetic lethality in BRCA-mutated cells.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Rucaparib
-
Cell Seeding: Plate cancer cells (e.g., a BRCA-mutant ovarian or breast cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Rucaparib Treatment: Prepare a stock solution of Rucaparib (hydrochloride) in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 nM).
-
Incubation: Remove the old medium from the cells and replace it with the Rucaparib-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest Rucaparib dose). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Western Blot Analysis of PARP Cleavage
A. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x and a uniform protein amount (e.g., 20-30 µg per lane).
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
C. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP/cleaved PARP (detecting both the full-length 116 kDa and the cleaved 89 kDa fragments) overnight at 4°C with gentle agitation. Dilute the antibody in the blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
D. Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities for full-length PARP (116 kDa) and cleaved PARP (89 kDa) using image analysis software. Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of Rucaparib-induced PARP cleavage.
Caption: A step-by-step workflow for Western blot analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rucaparib - Wikipedia [en.wikipedia.org]
- 4. How RUBRACA (rucaparib) Works [rubracaprostate.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of DNA Damage Markers Following Rucaparib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key DNA damage markers, γH2AX and RAD51, in response to treatment with the PARP inhibitor, Rucaparib (hydrochloride). The provided information is intended to guide researchers in assessing the pharmacodynamic effects of Rucaparib and understanding its mechanism of action in inducing synthetic lethality in homologous recombination deficient (HRD) cancer cells.
Introduction to Rucaparib and DNA Damage Response
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3.[1] These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Rucaparib prevents the repair of SSBs, which can then lead to the formation of more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[2][3]
In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs following Rucaparib treatment leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[1]
Immunohistochemistry (IHC) is a valuable technique to visualize and quantify the extent of DNA damage and the status of the HR repair pathway in tumor tissues following Rucaparib treatment. The key biomarkers for this assessment are:
-
γH2AX: The phosphorylated form of histone H2AX, which rapidly accumulates at the sites of DSBs and serves as a sensitive marker for DNA damage.[4]
-
RAD51: A key protein in the HR pathway that forms nuclear foci at sites of DNA damage, indicating a functional HR repair response.[5][6]
Monitoring the levels of these markers can provide insights into the efficacy of Rucaparib and potential mechanisms of resistance.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effect of Rucaparib on γH2AX and RAD51 levels.
Table 1: Rucaparib-Induced γH2AX Foci Formation in Ovarian Cancer Cell Lines
| Cell Line | BRCA2 Status | Treatment | Time Point | Fold Increase in γH2AX Foci (vs. Control) | Reference |
| PEO1 | Mutant | 10 µM Rucaparib | 1 hour | 27.6 | [4] |
| SKOV3 | Wild-type | 10 µM Rucaparib | 1 hour | 27.1 | [4] |
| PEO4 | Wild-type | 10 µM Rucaparib | 1 hour | 21.9 | [4] |
| MDAH-2774 | Wild-type | 10 µM Rucaparib | 1 hour | 20.3 | [4] |
| SKOV3 | Wild-type | 10 µM Rucaparib | 24 hours | 32.2 | [4] |
| PEO4 | Wild-type | 10 µM Rucaparib | 72 hours | 12.6 | [4] |
| MDAH-2774 | Wild-type | 10 µM Rucaparib | 72 hours | 11.8 | [4] |
| SKOV3 | Wild-type | 10 µM Rucaparib | 72 hours | 8.9 | [4] |
Table 2: RAD51 Expression in Ovarian Cancer Patient Samples Pre- and Post-PARP Inhibitor (PARPi) Treatment
| Sample Timing | Median RAD51 H-score | Range | Reference |
| Pre-PARPi | 10 | 0-190 | [6] |
| Post-PARPi | 25 | 1-170 | [6] |
Note: The H-score is a semi-quantitative measure of protein expression that considers both the intensity of staining and the percentage of positive cells.
Signaling Pathways and Experimental Workflow
.dot
Caption: Rucaparib inhibits PARP, leading to DSBs.
.dot
Caption: Workflow for IHC staining of FFPE tissues.
Experimental Protocols
Protocol 1: Immunohistochemistry for γH2AX in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)
-
Primary antibody: Rabbit anti-γH2AX (phospho S139)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides with Wash Buffer.
-
-
Peroxidase Block:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with Wash Buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Quantification of γH2AX Foci:
-
γH2AX foci appear as distinct, punctate nuclear staining.
-
Quantification can be performed by manually counting the number of foci per nucleus in a defined number of cells or by using automated image analysis software.
-
The results are typically expressed as the average number of foci per cell.
Protocol 2: Immunohistochemistry for RAD51 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is similar to the γH2AX protocol, with specific considerations for the RAD51 antibody.
Materials:
-
Same as for γH2AX protocol, with the following exception:
-
Primary antibody: Rabbit anti-RAD51
Procedure:
Follow the same steps as for the γH2AX protocol, with the following modifications:
-
Primary Antibody Incubation: Dilute the primary anti-RAD51 antibody to its optimal concentration and incubate overnight at 4°C.
Quantification of RAD51 Expression:
-
RAD51 staining is typically nuclear.[6]
-
Quantification is often performed using a semi-quantitative H-score, which combines staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.
-
H-score = (% of cells with weak staining x 1) + (% of cells with moderate staining x 2) + (% of cells with strong staining x 3).
-
The H-score ranges from 0 to 300.
-
A cutoff value may be established to classify tumors as RAD51-low or RAD51-high. For instance, a recent study used an H-score of 20 as a cutoff.[6]
Troubleshooting and Considerations
-
Antibody Validation: It is crucial to use antibodies that have been validated for IHC on FFPE tissues.
-
Optimization: Optimal antibody dilutions, incubation times, and antigen retrieval methods should be determined for each new antibody and tissue type.
-
Controls: Include positive and negative controls in each experiment to ensure the validity of the staining. A positive control could be a cell line or tissue known to express the target protein. A negative control could be a slide incubated without the primary antibody.
-
Image Analysis: For quantitative analysis, it is important to use a consistent and unbiased method for image acquisition and analysis.
By following these detailed protocols and considering the provided quantitative data and pathway information, researchers can effectively utilize immunohistochemistry to investigate the effects of Rucaparib on DNA damage and repair pathways in preclinical and clinical settings.
References
- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Somatic Mutations Restoring RAD51C and RAD51D Associated with Acquired Resistance to the PARP Inhibitor Rucaparib in High-Grade Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with Rucaparib (hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rucaparib (hydrochloride)
Rucaparib is a potent small molecule inhibitor of the poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, PARP-2, and PARP-3.[1] PARP enzymes are critical components of the cellular machinery for DNA repair, specifically in the base excision repair (BER) pathway that rectifies single-strand DNA breaks (SSBs).[2] In oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination (HR), such as those with BRCA1/2 mutations, PARP inhibition leads to a synthetic lethality.[1][3] By inhibiting PARP, Rucaparib prevents the repair of SSBs, which, upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[4][5] This accumulation of DNA damage can trigger cell cycle arrest and apoptosis, making Rucaparib an effective anti-cancer agent.[3]
Rucaparib and G2/M Cell Cycle Arrest
The integrity of the genome is monitored at various cell cycle checkpoints. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. When Rucaparib treatment leads to an accumulation of DSBs, it activates the DNA damage response (DDR) pathway.[5] This signaling cascade results in the activation of checkpoint kinases which in turn block the activity of cyclin-dependent kinases (CDKs) responsible for mitotic entry.[6] Consequently, cells arrest in the G2/M phase of the cell cycle.[3][4] This G2/M arrest is a hallmark of the cellular response to PARP inhibitors and can be quantified to assess the drug's efficacy.[4][7] In some cancer cell lines, Rucaparib has been shown to induce a dose-dependent increase in the proportion of cells in the G2/M phase.[4]
Principle of Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. The method is based on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the DNA of the cells.[8] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[8]
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before cell division.
By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that displays the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A successful induction of cell cycle arrest by Rucaparib will be observed as a significant increase in the percentage of cells in the G2/M phase peak compared to an untreated control.[3][4]
Data Presentation
Table 1: Representative Data of Cell Cycle Distribution Analysis
The following table summarizes the expected quantitative data from a flow cytometry experiment analyzing the effect of Rucaparib on the cell cycle distribution of a cancer cell line after 48 hours of treatment.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| Rucaparib (e.g., 10 µM)[9] | 28.5 ± 2.7 | 15.3 ± 1.9 | 56.2 ± 4.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway of Rucaparib-Induced G2/M Arrest
Caption: Signaling pathway of Rucaparib-induced G2/M cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., ovarian, breast, prostate).
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS): sterile-filtered.[8]
-
Rucaparib (hydrochloride): Stock solution in DMSO.
-
Dimethyl Sulfoxide (DMSO): Vehicle control.
-
70% Ethanol: Ice-cold, for fixation.[8]
-
RNase A Solution: 100 µg/mL in PBS.[8]
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL in PBS.[8]
-
Equipment:
Cell Culture and Treatment
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 10^5 cells/well).[10]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.
-
Prepare working concentrations of Rucaparib in the cell culture medium. A final concentration in the range of 1-20 µM is a common starting point for in vitro studies.[3][9]
-
Treat the cells with the desired concentrations of Rucaparib. Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubate the treated cells for a specified period, typically 24 to 72 hours, to induce cell cycle arrest.[11] A 48-hour incubation is often sufficient to observe a significant G2/M arrest.[4]
Cell Preparation for Flow Cytometry
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.[10]
-
Transfer the cell suspension to a centrifuge tube and centrifuge at approximately 300 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[8]
-
For fixation, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] This step is crucial to prevent cell clumping.[8]
-
Incubate the cells on ice for at least 30 minutes for fixation.[8] Fixed cells can be stored at 4°C for several weeks.[8]
DNA Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[8]
-
Carefully decant the ethanol, ensuring the cell pellet is not disturbed.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[8]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure that only DNA is stained.[12]
-
Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[12]
-
Incubate the cells in the dark at room temperature for 5-10 minutes.[8] For some cell types, a longer incubation may be necessary.[8]
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal.[12]
-
Gate on the single-cell population using a dot plot of fluorescence area versus height or width to exclude doublets and aggregates.[12]
-
Collect at least 10,000 events for each sample to ensure statistical significance.[12]
-
Use the instrument's software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. mdpi.com [mdpi.com]
- 10. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 11. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Rucaparib (hydrochloride) Administration in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair.[1] In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, Rucaparib induces synthetic lethality, leading to cell death and tumor growth inhibition.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of targeted therapies like Rucaparib. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive preclinical model.[4]
These application notes provide detailed protocols for the administration of Rucaparib (hydrochloride) in PDX models, guidance on data interpretation, and visualization of the experimental workflow and underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from preclinical studies of Rucaparib in xenograft models. This data provides a reference for expected outcomes and aids in the design of future experiments.
Table 1: Rucaparib Dosing and Efficacy in a Breast Cancer PDX Model
| PDX Model | Histology | BRCA Status | Rucaparib Dose (oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) on Day 28 | Reference |
| HBCx-17 | Ductal Adenocarcinoma (TNBC) | BRCA2 mutant, TP53 mutant | 50 mg/kg | Once daily for 28 days | Statistically significant (p < 0.001) | [5] |
| HBCx-17 | Ductal Adenocarcinoma (TNBC) | BRCA2 mutant, TP53 mutant | 150 mg/kg | Once daily for 28 days | Statistically significant (p < 0.001) | [5] |
| HBCx-17 | Ductal Adenocarcinoma (TNBC) | BRCA2 mutant, TP53 mutant | 150 mg/kg | Twice daily for 28 days | Statistically significant (p < 0.001) | [5] |
| HBCx-6 | Ductal Adenocarcinoma (TNBC) | BRCA1/2 wild-type, TP53 mutant | 50 mg/kg | Once daily for 28 days | Statistically significant (p < 0.001) | [5] |
| HBCx-6 | Ductal Adenocarcinoma (TNBC) | BRCA1/2 wild-type, TP53 mutant | 150 mg/kg | Once daily for 28 days | Statistically significant (p < 0.001) | [5] |
| HBCx-6 | Ductal Adenocarcinoma (TNBC) | BRCA1/2 wild-type, TP53 mutant | 300 mg/kg | Twice daily for 28 days | Statistically significant (p < 0.001) | [5] |
Table 2: Pharmacodynamic Effects of Rucaparib in a Pancreatic Cancer Xenograft Model
| Xenograft Model | Rucaparib Dose | Route of Administration | Time Post-Dose | PARP Inhibition in Tumor | Reference |
| Capan-1 | 10 mg/kg | Intraperitoneal (i.p.) | 7 days | ~70% | [6] |
| Capan-1 | 150 mg/kg | Oral (p.o.) | 7 days | ~90% | [6] |
Experimental Protocols
Establishment and Passaging of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing and propagating PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected in sterile media on ice.
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Animal housing under sterile conditions.
Protocol:
-
Tumor Tissue Preparation:
-
Within 2-4 hours of surgical resection, wash the tumor tissue with sterile phosphate-buffered saline (PBS).
-
In a sterile petri dish, carefully remove any non-tumor tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure tumor dimensions using calipers once the tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Euthanize mice when tumors reach the pre-determined endpoint (e.g., 1500-2000 mm³) or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Passaging:
-
When a tumor reaches the desired size, euthanize the mouse and aseptically resect the tumor.
-
Process the tumor as described in step 1.
-
Implant tumor fragments into new recipient mice for expansion of the PDX line.
-
Cryopreserve a portion of the tumor tissue for future use.
-
Rucaparib (hydrochloride) Formulation and Administration
This protocol describes the preparation and oral administration of Rucaparib to mice bearing PDX tumors.
Materials:
-
Rucaparib (hydrochloride) powder.
-
Vehicle: Sterile deionized water or 0.5% (w/v) methylcellulose in sterile water.
-
Oral gavage needles.
-
Syringes.
-
Balance and weighing supplies.
Protocol:
-
Formulation Preparation:
-
Calculate the required amount of Rucaparib based on the desired dose (e.g., 50 mg/kg or 150 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. For 0.5% methylcellulose, slowly add the powder to stirring, heated sterile water (60-80°C), then cool on ice with continued stirring until a clear, viscous solution is formed.
-
Weigh the Rucaparib powder and suspend it in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the Rucaparib suspension to be administered.
-
Administer the Rucaparib suspension via oral gavage using a suitable gavage needle.
-
The typical dosing volume for mice is 100-200 µL.
-
Follow the predetermined dosing schedule (e.g., once or twice daily) for the duration of the study.
-
Assessment of Tumor Response
This protocol details the procedures for monitoring and quantifying the anti-tumor efficacy of Rucaparib in PDX models.
Protocol:
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers two to three times per week.
-
Record the length and width of the tumors.
-
Calculate the tumor volume.
-
-
Body Weight Monitoring:
-
Monitor the body weight of the mice at least twice a week as an indicator of treatment-related toxicity.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each measurement time point.
-
Plot the mean tumor volume ± standard error of the mean (SEM) over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100.
-
-
Pharmacodynamic Analysis (Optional):
-
At selected time points after the final dose, euthanize a subset of mice from each group.
-
Excise tumors and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
-
Assess PARP inhibition in tumor lysates via methods such as ELISA or Western blot to confirm target engagement.
-
Visualizations
Caption: Experimental workflow for Rucaparib administration in PDX models.
Caption: Rucaparib's mechanism of action via PARP inhibition.
References
- 1. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rucaparib (Hydrochloride) Technical Support Center: DMSO Solubility
Welcome to the technical support center for Rucaparib (hydrochloride) solubility in DMSO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Rucaparib in DMSO?
A1: Rucaparib, in its various forms (free base, hydrochloride, phosphate), exhibits high solubility in dimethyl sulfoxide (DMSO). Reported solubility values can vary between different suppliers and salt forms. For instance, the solubility of Rucaparib free base is cited as 65 mg/mL (201.01 mM), while the phosphate salt has reported solubilities of 84 mg/mL (199.35 mM), 85 mg/mL (201.72 mM), and 93 mg/mL (220.71 mM).[1][2] Another source indicates a solubility of ≥21.08 mg/mL in DMSO.[3] It is also noted that a concentration of >10 mM is achievable.[3]
Q2: I'm having trouble dissolving Rucaparib in DMSO. What are the common causes?
A2: The most common reason for solubility issues with Rucaparib in DMSO is the use of DMSO that has absorbed moisture.[1][2] DMSO is highly hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds. Always use fresh, anhydrous DMSO for the preparation of Rucaparib stock solutions.
Q3: How can I improve the dissolution of Rucaparib in DMSO?
A3: To aid dissolution, you can gently warm the solution to 37°C for 10 minutes or utilize an ultrasonic bath for a short period.[3] Ensure the vial is tightly sealed during these steps to prevent moisture absorption.
Q4: My Rucaparib precipitates when I dilute my DMSO stock solution into aqueous media for cell culture experiments. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds dissolved in DMSO. To mitigate this, it is recommended to perform a stepwise dilution.[4] Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, make intermediate dilutions in your media or buffer. Additionally, ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to maintain compound solubility and minimize solvent toxicity to cells.[4]
Q5: What is the difference in solubility between Rucaparib hydrochloride and Rucaparib phosphate in DMSO?
Q6: How should I store my Rucaparib stock solution in DMSO?
A6: Rucaparib stock solutions in DMSO should be stored at -20°C or -80°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[4][5] While some general guidelines suggest stability for up to one month at -20°C and six months at -80°C, it is best practice to prepare fresh solutions for critical experiments as long-term stability data in solution is often limited.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rucaparib powder does not fully dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO has absorbed moisture, reducing its solvating power. 2. Insufficient mixing or temperature. | 1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3] |
| Precipitation observed in the DMSO stock solution upon storage. | 1. Moisture contamination during handling. 2. Supersaturated solution. | 1. Ensure vials are tightly sealed. Use desiccants for long-term storage of the solid compound.[5] 2. Briefly warm and sonicate the solution to redissolve the precipitate before use. |
| Compound precipitates out of solution when diluted into cell culture media. | 1. Rapid change in solvent polarity. 2. Final DMSO concentration is too low to maintain solubility. | 1. Perform a stepwise dilution. Create an intermediate dilution of the stock in media before making the final dilution.[4] 2. Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to cells (typically <0.5%).[4] |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of Rucaparib due to repeated freeze-thaw cycles. 2. Evaporation of DMSO, leading to a change in concentration. | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[5] 2. Ensure vials are properly sealed during storage and use. |
Quantitative Data Summary
| Compound Form | Solvent | Reported Solubility | Reference |
| Rucaparib (free base) | DMSO | 65 mg/mL (201.01 mM) | [2] |
| Rucaparib phosphate | DMSO | 84 mg/mL (199.35 mM) | [1] |
| Rucaparib phosphate | DMSO | 85 mg/mL (201.72 mM) | [1] |
| Rucaparib phosphate | DMSO | 93 mg/mL (220.71 mM) | [1] |
| Rucaparib phosphate | DMSO | ≥21.08 mg/mL | [3] |
| Rucaparib | DMSO | >10 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rucaparib Stock Solution in DMSO
Materials:
-
Rucaparib (hydrochloride or other salt form) powder (Molecular Weight: 323.4 g/mol for free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 323.4 g/mol * 1000 mg/g = 3.234 mg for 1 mL.
-
For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.234 mg of Rucaparib free base. Adjust the mass based on the molecular weight of the specific salt form you are using. One source provides an example of resuspending 10 mg in 3.09 mL of DMSO to achieve a 10 mM solution.[5]
-
-
Weigh the Rucaparib: Carefully weigh the calculated amount of Rucaparib powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the Rucaparib powder.
-
Dissolve the compound: Vortex the solution until the Rucaparib is completely dissolved. If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM Rucaparib stock solution in DMSO
-
Sterile cell culture medium or buffer
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the final concentration of Rucaparib and the final percentage of DMSO for your experiment (e.g., 10 µM Rucaparib with 0.1% DMSO).
-
Perform serial dilutions:
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, to get a 100-fold dilution (to 100 µM), add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Step 2 (Final Dilution): Add the required volume of the intermediate dilution to your cells in culture. For example, to achieve a final concentration of 10 µM from a 100 µM intermediate, you would add 1 part of the intermediate solution to 9 parts of the final volume in your well.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples by performing the same dilutions with DMSO that does not contain Rucaparib.
Visualizations
References
Optimizing Rucaparib (hydrochloride) concentration for in vitro experiments
Technical Support Center: Rucaparib (hydrochloride) In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Rucaparib (hydrochloride) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rucaparib?
A1: Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, Rucaparib leads to the accumulation of these breaks, which, during DNA replication, result in the formation of double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be effectively repaired, leading to a phenomenon known as synthetic lethality and subsequent cancer cell death.[1][3][4]
Q2: What is the recommended solvent and storage condition for Rucaparib (hydrochloride)?
A2: Rucaparib (hydrochloride) is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 65 mg/mL (201.01 mM).[5] It is recommended to use fresh DMSO as moisture can reduce solubility.[5] Stock solutions should be stored at -20°C for long-term storage. The camsylate salt of Rucaparib is also soluble in DMSO at 100 mg/mL (179.96 mM).[6]
Q3: What is a typical effective concentration range for Rucaparib in cell culture?
A3: The effective concentration of Rucaparib can vary significantly depending on the cell line and the specific genetic background, particularly the status of DNA repair pathways like BRCA1/2. Concentrations can range from nanomolar (for PARP inhibition) to micromolar (for cytotoxicity). For example, in BRCA1 mutant cell lines, the IC50 for cytotoxicity can be in the hundreds of nanomolar range, whereas in BRCA wild-type cells, it can be in the low micromolar range.[2][7] In some studies, concentrations up to 10 µM or 25 µM have been used to assess effects on cell viability and DNA damage.[8]
Q4: How long should I treat my cells with Rucaparib?
A4: The optimal treatment duration depends on the specific assay. For assessing PARP inhibition, a shorter incubation of 1.5 to 24 hours may be sufficient.[9] For cell viability or cytotoxicity assays, longer incubation periods of 72 hours to 6 days are common to observe the full effect of the drug on cell proliferation.[7][8][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Drug precipitates in cell culture medium. | The final concentration of DMSO is too high, or the drug concentration exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration in the culture medium is low, typically ≤0.1%, to avoid solvent toxicity. Prepare intermediate dilutions of the Rucaparib stock solution in culture medium before adding to the final cell culture plate to prevent localized high concentrations and precipitation. |
| No significant effect on cell viability is observed. | The cell line may be resistant to PARP inhibition (e.g., proficient in homologous recombination). The drug concentration may be too low, or the incubation time may be too short. | Confirm the homologous recombination status of your cell line. Perform a dose-response experiment with a wide range of Rucaparib concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50.[5] Increase the incubation time (e.g., up to 6 days) to allow for sufficient cell division cycles for the effects of synthetic lethality to manifest.[7] |
| High levels of cytotoxicity are observed in control (wild-type) cells. | The Rucaparib concentration may be too high, leading to off-target effects or general toxicity. The cell line may have other unknown DNA repair deficiencies. | Reduce the concentration of Rucaparib to a range that is selective for HR-deficient cells. Carefully review the literature for reported sensitivities of your specific cell line. If possible, use an isogenic cell line pair (with and without the specific DNA repair deficiency) to confirm specificity.[7] |
| Inconsistent results between experiments. | Variability in cell seeding density. Instability of Rucaparib in the culture medium over long incubation periods. | Ensure consistent cell seeding density across all experiments as this can significantly impact proliferation rates and drug sensitivity. For long-term experiments, consider replenishing the medium with fresh Rucaparib every 2-3 days to maintain a stable drug concentration. |
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of Rucaparib
| Target/Cell Line | IC50 Value | Reference |
| Enzymatic Inhibition | ||
| PARP-1 | 0.8 nM | [2][7] |
| PARP-2 | 0.5 nM | [2][7] |
| PARP-3 | 28 nM | [2][7] |
| Cellular PARP Inhibition | ||
| UWB1.289 (BRCA1 mutant) | 2.8 nM (PAR decrease) | [7] |
| Cytotoxicity | ||
| UWB1.289 (BRCA1 mutant) | 375 nM | [7] |
| UWB1.289+BRCA1 (wild-type) | 5430 nM | [7] |
| A2780 (ovarian cancer) | 3.26 µM | [10] |
| SKOV-3 (ovarian cancer) | > 25 µM | [10] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of Rucaparib in culture medium. Remove the old medium from the wells and add 100 µL of the Rucaparib dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 6 days) at 37°C in a humidified incubator with 5% CO2.[7][10]
-
Assay:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5] Then, solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 490 nm.[5]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent according to the manufacturer's instructions, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Immunofluorescence for DNA Damage (γ-H2AX Foci)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat the cells with the desired concentration of Rucaparib for a specific time (e.g., 1 to 72 hours).[8]
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[8] Permeabilize the cells with 0.2% Triton X-100 for 10 minutes at 4°C.[8]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 2.5% BSA in PBS) for 1 hour.[8]
-
Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C. The next day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.[8]
Visualizations
Caption: Rucaparib's mechanism of synthetic lethality.
Caption: Workflow for determining Rucaparib IC50.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding and overcoming Rucaparib (hydrochloride) resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the PARP inhibitor, Rucaparib (hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Rucaparib?
A1: Acquired resistance to Rucaparib is a significant challenge in its clinical use. The most well-documented mechanisms include:
-
Restoration of Homologous Recombination (HR) Function: This is often caused by secondary or "reversion" mutations in BRCA1, BRCA2, RAD51C, or RAD51D genes that restore the open reading frame and produce a functional protein, thereby negating the synthetic lethality induced by PARP inhibition.[1][2][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump Rucaparib out of the cancer cells, reducing its intracellular concentration and efficacy.[5][6][7][8][9] Rucaparib is a known substrate for both P-gp and BCRP.[10][11]
-
Decreased SLFN11 Expression: Schlafen family member 11 (SLFN11) is a protein that sensitizes cancer cells to DNA-damaging agents, including PARP inhibitors. Loss or downregulation of SLFN11 expression is strongly correlated with resistance to Rucaparib and other PARP inhibitors.[2][12][13][14][15]
-
Changes in PARP1 Expression or Activity: Although less common, mutations in the PARP1 gene that prevent Rucaparib binding or reduce PARP trapping can also lead to resistance.[3][16]
Q2: My Rucaparib-treated cells are showing signs of resistance. What is the first troubleshooting step?
A2: The first step is to systematically investigate the potential resistance mechanisms. We recommend a tiered approach:
-
Sequence Analysis: Screen for secondary mutations in key HR genes (BRCA1, BRCA2, RAD51C, RAD51D) in your resistant cell population compared to the parental, sensitive cells.
-
Gene and Protein Expression Analysis: Assess the expression levels of drug efflux pumps (P-gp, BCRP) and SLFN11. This can be done at the mRNA level (qRT-PCR) and, more importantly, at the protein level (Western blot or immunohistochemistry).
-
Functional Assays: Perform functional assays to confirm the activity of suspected resistance mechanisms, such as a drug efflux assay.
Q3: How can I overcome Rucaparib resistance in my experimental models?
A3: Several strategies are being explored to overcome Rucaparib resistance:
-
Combination Therapies:
-
For HR Restoration: Combining Rucaparib with agents that re-induce a "BRCAness" phenotype, such as PI3K inhibitors or epigenetic modulators, may restore sensitivity.[7][17]
-
For Increased Drug Efflux: Co-administration of Rucaparib with an inhibitor of P-gp or BCRP can increase the intracellular concentration of Rucaparib.[6][8]
-
For Low SLFN11: Combining Rucaparib with ATR inhibitors has been shown to overcome resistance in SLFN11-deficient cells.[15][18]
-
-
Alternative Therapeutic Agents: If resistance is well-established, consider switching to a different class of DNA-damaging agents or exploring other targeted therapies based on the specific molecular profile of the resistant cells.
Troubleshooting Guides
Guide 1: Investigating Secondary Mutations in Homologous Recombination Genes
Issue: You suspect that the restoration of homologous recombination is causing Rucaparib resistance in your cell line or patient-derived xenograft (PDX) model.
Solution Workflow:
Experimental Protocols:
-
Sanger Sequencing for BRCA1/2 Reversion Mutations:
-
Primer Design: Design PCR primers to amplify the exons of BRCA1, BRCA2, RAD51C, and RAD51D where the original mutation is located.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target regions from the genomic DNA of both sensitive and resistant cells.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR products as a template.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sensitive cells and a reference sequence to identify any secondary mutations that restore the protein's reading frame.
-
-
Droplet Digital PCR (ddPCR) for Detecting Low-Frequency Mutations:
-
Assay Design: Design TaqMan probes and primers that are specific for the wild-type and the suspected reversion mutation.
-
Droplet Generation: Partition the PCR reaction mix, containing the sample DNA and the ddPCR assay mix, into thousands of nanoliter-sized droplets.
-
Thermal Cycling: Perform PCR amplification to endpoint.
-
Droplet Reading: Read the fluorescence of each individual droplet to determine the number of positive droplets for the wild-type and mutant alleles.
-
Data Analysis: Calculate the fractional abundance of the mutant allele to quantify the percentage of cells harboring the reversion mutation.
-
Guide 2: Assessing Drug Efflux Pump Activity
Issue: You hypothesize that increased drug efflux via P-glycoprotein (P-gp) or BCRP is contributing to Rucaparib resistance.
Solution Workflow:
Experimental Protocols:
-
Calcein-AM Efflux Assay:
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation (Optional): Pre-incubate a set of wells with a known P-gp inhibitor (e.g., Verapamil) or BCRP inhibitor (e.g., Ko143) as a positive control for efflux inhibition.
-
Calcein-AM Loading: Load the cells with Calcein-AM, a non-fluorescent substrate that becomes fluorescent upon cleavage by intracellular esterases.
-
Efflux Period: Incubate the cells for a defined period to allow for the efflux of the fluorescent calcein.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Reduced fluorescence in resistant cells compared to sensitive cells (which can be reversed by an inhibitor) indicates increased efflux.
-
-
Western Blot for P-glycoprotein (P-gp/ABCB1):
-
Protein Extraction: Lyse sensitive and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Compare the band intensity between sensitive and resistant cell lysates.
-
Guide 3: Evaluating SLFN11 Expression
Issue: You want to determine if reduced SLFN11 expression is a factor in the observed Rucaparib resistance.
Solution Workflow:
Experimental Protocol:
-
Western Blot for SLFN11:
-
Protein Extraction: Prepare whole-cell lysates from both sensitive and resistant cells and determine the protein concentration.
-
Gel Electrophoresis: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against SLFN11.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantitative Data Summary
Table 1: Rucaparib IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | BRCA1/2 Status | Rucaparib IC50 (µM) | Reference |
| COLO704 | Wild-type | 2.5 | [18] |
| PEO1 | BRCA2 mutant | ~10 (significant viability decrease) | [19] |
| PEO4 | BRCA2 wild-type | >10 | [19] |
| MDAH-2774 | Wild-type | >10 | [19] |
| SKOV3 | Wild-type | >10 | [19] |
| HEY | Wild-type (resistant) | >15 | [18] |
| MCAS | Wild-type (resistant) | >15 | [18] |
Table 2: Correlation of SLFN11 Expression with PARP Inhibitor Sensitivity
| Cancer Type | PARP Inhibitor | Correlation with SLFN11 | Finding | Reference |
| Small Cell Lung Cancer | Talazoparib | Negative | High SLFN11 expression correlates with lower IC50 values (increased sensitivity). | [12][20] |
| NCI-60 Cell Lines | Talazoparib | Strong Positive (Pearson's r = 0.62) | High SLFN11 expression is a strong predictor of sensitivity. | [18] |
| NCI-60 Cell Lines | Olaparib, Veliparib | Positive but not statistically significant | The correlation is strongest for potent PARP trappers like Talazoparib. | [18] |
Signaling Pathway Diagrams
References
- 1. New immunohistochemical "sandwich" staining method for mdr1 P-glycoprotein detection with JSB-1 monoclonal antibody in formalin-fixed, paraffin-embedded human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5872014A - Assay for multi-drug resistance - Google Patents [patents.google.com]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective analysis of Schlafen11 (SLFN11) to predict the outcomes to therapies affecting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P- glycoproteins | PPTX [slideshare.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of MRP functional activity: calcein AM but not BCECF AM as a Multidrug Resistance-related Protein (MRP1) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]
Technical Support Center: Enhancing Rucaparib (hydrochloride) Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Rucaparib (hydrochloride) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Rucaparib in animal models?
A1: The oral bioavailability of Rucaparib can vary between species. For instance, studies have reported an oral bioavailability of 17% in mice, 36% in rats, and 62% in dogs.[1] In humans, the mean absolute oral bioavailability is approximately 36%, with a range of 30% to 45%.[2][3]
Q2: What are the primary factors limiting the oral bioavailability of Rucaparib?
A2: The primary factors limiting the oral bioavailability of Rucaparib are believed to be:
-
Efflux by multidrug transporters , specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump Rucaparib out of intestinal cells and back into the lumen.[6][7]
-
First-pass metabolism in the gut and liver, primarily by Cytochrome P450 enzymes CYP2D6, and to a lesser extent, CYP1A2 and CYP3A4.[2][8][9]
Q3: Can co-administration of other agents improve Rucaparib's bioavailability?
A3: Yes, co-administration with inhibitors of efflux transporters or metabolic enzymes can potentially increase Rucaparib's bioavailability. In preclinical studies, the P-gp inhibitor zosuquidar and the BCRP inhibitor Ko143 have been shown to increase the oral availability of Rucaparib in mice.[6] While a study investigating the co-administration of myricetin, a flavonol known to inhibit CYP enzymes, with Rucaparib in rats did not show a significant change in pharmacokinetic parameters, the principle of inhibiting metabolic pathways remains a viable strategy to explore.[10]
Q4: How does food intake affect the oral absorption of Rucaparib?
A4: The presence of food, particularly a high-fat meal, can moderately increase the absorption of Rucaparib. A high-fat meal has been observed to increase the maximum plasma concentration (Cmax) by 20% and the area under the curve (AUC) by 38% in humans.[2][11] This is thought to be due to increased solubilization of the drug in the intestine.[12]
Q5: Are there alternative formulation strategies to enhance Rucaparib's bioavailability?
A5: Yes, formulation strategies can significantly impact bioavailability. One promising approach is cocrystallization. A study demonstrated that a Rucaparib-theophylline monohydrate cocrystal (Ruc-Thp MH) exhibited improved solubility and resulted in a 2.4-fold higher Cmax and a 1.4-fold higher AUC in rats compared to the commercial camsylate salt.[4][5] Another potential strategy is the use of nano-particulate formulations, such as pro-nano lipospheres (PNL), which can enhance the oral bioavailability of poorly soluble drugs.[13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable plasma concentrations of Rucaparib after oral administration. | Poor aqueous solubility of the current formulation. | 1. Consider reformulating Rucaparib using techniques known to improve solubility, such as creating cocrystals or using nano-formulations.[4][5][13]2. Ensure consistent and appropriate vehicle selection for oral gavage. |
| Observed bioavailability is significantly lower than expected based on in vitro permeability. | Active efflux by P-gp and/or BCRP transporters in the gastrointestinal tract. | 1. Co-administer Rucaparib with known inhibitors of P-gp (e.g., zosuquidar) and/or BCRP (e.g., Ko143) to assess the impact on plasma exposure.[6]2. Utilize knockout animal models (e.g., Abcb1a/1b-/- and/or Abcg2-/- mice) to directly evaluate the contribution of these transporters to limiting Rucaparib's bioavailability.[6] |
| Discrepancy in bioavailability between different animal strains or species. | Differences in the expression and activity of metabolic enzymes (CYP450s) or efflux transporters. | 1. Characterize the metabolic profile of Rucaparib in the liver microsomes of the specific animal strains being used.2. Quantify the expression levels of relevant CYP enzymes and transporters (P-gp, BCRP) in the liver and intestine of the animal models. |
| Inconsistent results when co-administering with a potential bioavailability enhancer. | Suboptimal dosing, timing of administration, or inherent properties of the enhancer. | 1. Perform a dose-ranging study for the bioavailability enhancer to determine the optimal concentration.2. Vary the timing of administration of the enhancer relative to Rucaparib (e.g., pre-dosing, simultaneous dosing).3. Investigate the pharmacokinetic properties of the enhancer itself to ensure it reaches the site of action (gut wall, liver) at a sufficient concentration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Rucaparib in Different Animal Models
| Animal Model | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 10 mg/kg | Oral | - | 1-3 | - | 17 | [1] |
| Rat | 63 mg/kg | Oral (camsylate) | ~1500 | ~2 | ~8000 | 36 | [1][4][5] |
| Rat | 63 mg/kg | Oral (Ruc-Thp MH cocrystal) | ~3600 | ~1 | ~11200 | - | [4][5] |
| Dog | - | Oral | - | 1-3 | - | 62 | [1] |
Table 2: Effect of P-gp and BCRP Inhibition on Rucaparib Oral Availability in Mice
| Genotype | Treatment | Plasma AUC₀₋₂₄ (relative to wild-type) | Brain Concentration at 1h (relative to wild-type) | Reference |
| Wild-type | Rucaparib | 1.0 | 1.0 | [6] |
| Abcb1a/1b⁻/⁻ | Rucaparib | Increased | Increased | [6] |
| Abcg2⁻/⁻ | Rucaparib | Increased | Increased | [6] |
| Abcb1a/1b⁻/⁻;Abcg2⁻/⁻ | Rucaparib | Markedly and additively increased | Markedly and additively increased | [6] |
Experimental Protocols
Protocol 1: Evaluation of a Novel Rucaparib Formulation (e.g., Cocrystal) in a Rat Pharmacokinetic Study
-
Animal Model: Female Sprague-Dawley rats, fasted for 12 hours prior to dosing with free access to water.
-
Formulation Preparation:
-
Control Group: Prepare a suspension of Rucaparib camsylate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Test Group: Prepare a suspension of the novel Rucaparib formulation (e.g., Ruc-Thp MH cocrystal) in the same vehicle at an equivalent dose.
-
-
Dosing: Administer a single oral gavage dose of 63 mg/kg of either the control or test formulation.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify Rucaparib concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC₀₋₂₄h for both groups and compare the results statistically.
Protocol 2: Assessment of P-gp/BCRP Inhibition on Rucaparib Bioavailability in Mice
-
Animal Model: Wild-type and transporter knockout mice (e.g., Abcb1a/1b⁻/⁻, Abcg2⁻/⁻, and double knockout).
-
Dosing: Administer a single oral dose of Rucaparib (e.g., 10 mg/kg).
-
Blood and Tissue Collection:
-
Collect blood samples at various time points to determine the full pharmacokinetic profile.
-
At selected time points (e.g., 1 and 24 hours post-dose), euthanize a subset of animals and collect brains to assess brain penetration.
-
-
Sample Processing and Analysis: Process blood to plasma and homogenize brain tissue. Analyze Rucaparib concentrations using a validated LC-MS/MS method.
-
Data Analysis: Compare the plasma AUC and brain concentrations of Rucaparib between the wild-type and knockout mouse strains to determine the impact of P-gp and BCRP on its oral availability and brain accumulation.
Visualizations
Caption: Factors limiting the oral bioavailability of Rucaparib.
Caption: Troubleshooting workflow for improving Rucaparib bioavailability.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rucaparib cocrystal: Improved solubility and bioavailability over camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
Dose-response curve optimization for Rucaparib (hydrochloride) in different cell lines
Technical Support Center: Rucaparib (hydrochloride) Dose-Response Curve Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using the PARP inhibitor Rucaparib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for Rucaparib inconsistent between experiments?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, viable, and within a consistent, low passage number range. Over-passaged or unhealthy cells can exhibit altered drug sensitivity.[1]
-
Seeding Density: The initial number of cells plated can significantly impact results. A density that is too low may lead to insufficient signal, while a density that is too high can cause overcrowding, nutrient depletion, and altered growth rates, all of which affect drug response.[1][2] It is crucial to optimize seeding density for each cell line to ensure logarithmic growth throughout the experiment.[2][3][4]
-
Reagent Variability: Use fresh, consistently sourced culture media and supplements.[1] Prepare Rucaparib stock solutions carefully and store them in aliquots to avoid repeated freeze-thaw cycles.
-
Assay Timing: The duration of drug exposure is critical. IC50 values can change depending on the incubation time, as the compound's effects may accumulate.[5][6]
-
Biological and Technical Replicates: Robust replication is essential to ensure that your results are reliable and not due to random chance.[5][7]
Q2: How do I determine the optimal cell seeding density for my experiment?
A2: The optimal seeding density ensures cells are in the exponential growth phase during the experiment.
-
Perform a Growth Curve Analysis: Plate a range of cell densities in a multi-well plate (e.g., from 1,500 to 100,000 cells/well in a 96-well plate).[3]
-
Monitor Growth Over Time: Measure cell viability or confluence at 24, 48, and 72 hours.[2][4]
-
Select the Optimal Density: Choose a seeding density that results in a linear growth rate over your intended experimental duration, avoiding both sparse growth and over-confluence.[2] For example, a study with MCF 10A cells determined that a seeding density between 500 to 1500 cells per well was optimal for a 48-hour experiment.[2]
Q3: What is the recommended incubation time for Rucaparib treatment?
A3: Incubation times can vary significantly, from hours to several days, depending on the cell line's doubling time and the specific research question.[3] Many studies assess Rucaparib's effects after 24, 48, or 72 hours of continuous exposure.[8][9] It is advisable to perform a time-course experiment to determine the point at which a stable and reproducible dose-dependent effect is observed.
Q4: My cell viability is over 100% at low Rucaparib concentrations. Is this an error?
A4: This phenomenon can occur and may not be an error. Potential causes include:
-
Hormesis: Some compounds can have a stimulatory effect at very low doses before becoming inhibitory at higher concentrations.
-
Overgrowth in Control Wells: If control (untreated) cells become over-confluent, some may start to die, leading to a lower viability signal compared to wells with low drug concentrations where growth is slightly inhibited but all cells remain healthy.[10]
-
Assay Interference: The drug compound itself might interfere with the chemistry of the viability assay (e.g., affecting the color or fluorescence of the readout).
-
To troubleshoot, ensure your seeding density prevents control wells from becoming over-confluent during the assay period.[10]
Q5: Which cell viability assay is best for Rucaparib?
A5: The choice of assay can influence results.[5] Common assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity.[11][12] They are widely used but can be susceptible to interference from compounds that affect cellular redox potential.[13]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, which correlate with cell viability.[14] They are generally very sensitive.[14]
-
Real-Time Viability Assays: These methods monitor cell health continuously over days.
-
The best assay depends on your specific cell line and experimental goals. It is good practice to validate findings with a secondary, mechanistically different assay.
Quantitative Data: Rucaparib IC50 Values
The half-maximal inhibitory concentration (IC50) of Rucaparib varies significantly across different cancer cell lines, largely dependent on their DNA repair pathway status, particularly the presence of BRCA1/2 mutations.[15][16]
| Cell Line | Cancer Type | BRCA1/2 Status | Rucaparib IC50 (µM) | Notes |
| PEO1 | Ovarian Cancer | BRCA2 Mutant | ~10 | This cell line is sensitive to Rucaparib.[9] |
| UWB1.289 | Ovarian Cancer | BRCA1 Mutant | Not Specified | Rucaparib exposure leads to G2/M cell-cycle arrest and apoptosis in these cells.[17] |
| COLO704 | Ovarian Cancer | Not Specified | 2.5 | Demonstrated high sensitivity in a panel of 39 ovarian cancer cell lines.[16][18] |
| Various | Ovarian Cancer | Not Specified | >15 | In a study of 39 ovarian cancer cell lines, 13 were found to be resistant to Rucaparib.[16][18] |
| BRCA-proficient | Glioblastoma (GBM) | Wild-Type | 1-100 (in combo) | Rucaparib shows a synergistic antiproliferative effect when combined with a PI3K inhibitor.[11] |
Note: IC50 values are highly dependent on experimental conditions such as incubation time and the specific viability assay used. The data presented here is for comparative purposes.
Experimental Protocols & Methodologies
Standard Protocol for a Dose-Response Curve using an MTT Assay
This protocol provides a general framework for determining the IC50 of Rucaparib.
-
Cell Seeding:
-
Culture cells in appropriate media and ensure they are healthy and in the logarithmic growth phase.[1]
-
Trypsinize and count the cells. Perform a viability count using a method like trypan blue exclusion.[8]
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in a volume of 100-200 µL and incubate for 24 hours to allow for attachment.[2][11]
-
-
Rucaparib Treatment:
-
Prepare a serial dilution of Rucaparib (hydrochloride) in culture medium. A common concentration range to test is 0.1 µM to 100 µM.[11] Also prepare a vehicle control (e.g., DMSO in media).
-
Carefully remove the old media from the wells and add the media containing the different concentrations of Rucaparib.
-
Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.[11]
-
-
MTT Assay & Data Acquisition:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well.[11][12]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.[12]
-
Mix thoroughly and read the absorbance on a plate reader at a wavelength of approximately 570 nm.[12]
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle-treated control wells to get percent viability.[5]
-
Plot the percent viability against the logarithm of the Rucaparib concentration.
-
Use non-linear regression analysis (e.g., a four-parameter variable slope model) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[5]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
This diagram outlines the key steps for generating a dose-response curve.
Rucaparib's Mechanism of Action: PARP Inhibition
Rucaparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical for repairing single-strand DNA breaks (SSBs).[17][19] In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication.[15] The cell's inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, synthetic lethality (cell death).[17][19][20]
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. go.drugbank.com [go.drugbank.com]
Preventing Rucaparib (hydrochloride) degradation in stock solutions
This technical support center provides guidance on the proper handling and storage of Rucaparib (hydrochloride) stock solutions to prevent degradation and ensure experimental accuracy. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common issues encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Rucaparib (hydrochloride) stock solutions?
A1: The recommended solvent for preparing Rucaparib (hydrochloride) stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Rucaparib is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1] It is crucial to use anhydrous DMSO to minimize the risk of hydrolysis.
Q2: What are the recommended storage conditions for Rucaparib stock solutions in DMSO?
A2: For optimal stability, Rucaparib stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[4]
Q3: How stable is Rucaparib in aqueous solutions?
A3: Rucaparib has limited solubility in aqueous buffers.[5] It is not recommended to store Rucaparib in aqueous solutions for more than one day.[2][5] When preparing working solutions in aqueous media such as cell culture medium or phosphate-buffered saline (PBS), it is best to dilute the DMSO stock solution immediately before use.
Q4: Is Rucaparib sensitive to light?
A4: While some sources suggest Rucaparib has photosensitivity, forced degradation studies indicate it is relatively stable under photolytic stress.[2] However, as a general precautionary measure, it is good laboratory practice to protect stock solutions from prolonged exposure to direct light by using amber vials or by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of Rucaparib?
A5: Forced degradation studies show that Rucaparib is stable in acidic conditions. However, in alkaline (basic) conditions, the formation of a suspension has been observed, suggesting either precipitation or degradation. Therefore, it is advisable to maintain the pH of aqueous working solutions in the neutral to slightly acidic range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous media. | - The concentration of Rucaparib in the final aqueous solution exceeds its solubility limit. - The DMSO concentration in the final solution is too low to maintain solubility. - The aqueous buffer has a high pH. | - Ensure the final concentration of Rucaparib is within its solubility limit in the specific aqueous medium. - When diluting, add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing to ensure rapid and even dispersion. - Consider a serial dilution approach. - Ensure the final pH of the working solution is neutral or slightly acidic. |
| Loss of compound activity in experiments. | - Degradation of Rucaparib in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). - Degradation in the working solution due to prolonged incubation in aqueous media. - Oxidative degradation. | - Prepare fresh aliquots of the stock solution from a new vial of solid compound. - Always prepare fresh working solutions immediately before each experiment. - Avoid storing working solutions in aqueous buffers for extended periods. - De-gas aqueous buffers and consider working under an inert atmosphere if oxidative degradation is suspected. |
| Color change in the stock solution (e.g., yellowing). | - Potential degradation of the compound. The appearance of color may indicate the formation of degradation products. | - Discard the discolored solution and prepare a fresh stock solution from solid Rucaparib. - Review storage and handling procedures to identify any potential sources of degradation. |
Quantitative Stability Data
The following table summarizes data from forced degradation studies of Rucaparib.
| Condition | Observations and Quantitative Data | Reference |
| Oxidative Stress (15% H₂O₂ at 60°C) | Highly susceptible to degradation. The concentration of Rucaparib was reduced by 50% after 60 minutes and was almost completely degraded after 180 minutes. | |
| Acidic Hydrolysis (1 M HCl at 60°C) | Stable. No significant degradation was observed. | |
| Alkaline Hydrolysis (1 M NaOH at 60°C) | Formation of a suspension observed, indicating potential precipitation or degradation. |
Experimental Protocols
Protocol for Preparation of Rucaparib (hydrochloride) Stock Solution
Materials:
-
Rucaparib (hydrochloride) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the Rucaparib (hydrochloride) powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Rucaparib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the Rucaparib is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Assessing Rucaparib Stability by HPLC
Materials:
-
Rucaparib stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare Rucaparib working solutions at a known concentration in the desired test buffers (e.g., PBS at different pH values, cell culture medium).
-
Divide each solution into multiple aliquots for time-point analysis.
-
Store the aliquots under the desired stress conditions (e.g., different temperatures, light exposure).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
Analyze the samples by a validated HPLC method to determine the concentration of Rucaparib.
-
Calculate the percentage of Rucaparib remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of Rucaparib remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of Rucaparib.
Caption: Workflow for assessing Rucaparib stability.
References
Technical Support Center: Minimizing Rucaparib (hydrochloride) Toxicity in Long-Term In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Rucaparib (hydrochloride) in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with long-term Rucaparib administration in preclinical animal models?
A1: Based on preclinical studies, the primary target organs for Rucaparib toxicity are the bone marrow and lymphoid organs, leading to hematological and gastrointestinal adverse effects.[1]
-
Hematological Toxicity: Bone marrow hypocellularity and atrophy have been observed in both rats and dogs, resulting in decreased red blood cell counts (anemia) and white blood cell counts (leukopenia/neutropenia).[1]
-
Gastrointestinal Toxicity: Hemorrhage in the gastrointestinal tract has been reported in animal models.[1]
-
Body Weight: A decrease in body weight is a common finding in animals receiving Rucaparib.[1]
Q2: Are the toxicities observed in animal models predictive of those seen in humans?
A2: Generally, the hematological and gastrointestinal toxicities seen in animal studies are consistent with adverse reactions reported in patients treated with Rucaparib.[1] However, a notable difference is that increases in alanine and aspartate aminotransferases (ALT/AST), which are observed in patients, were not reported in animal toxicology studies.[1]
Q3: What is the primary mechanism of Rucaparib-induced toxicity?
A3: Rucaparib's toxicity is closely linked to its mechanism of action, which involves the inhibition and "trapping" of poly(ADP-ribose) polymerase (PARP) enzymes (primarily PARP1 and PARP2) on DNA.[2] This trapping of PARP on DNA single-strand breaks prevents their repair, leading to the formation of more cytotoxic double-strand breaks during DNA replication. While this is the desired effect in cancer cells with deficient DNA repair pathways (like BRCA mutations), it can also affect rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, leading to toxicity.[3][4]
Q4: Are there any experimental strategies to mitigate Rucaparib-induced hematological toxicity?
A4: Yes, preclinical studies in mice have shown that inhibiting the checkpoint kinase 2 (CHK2) can suppress hematological toxicity associated with PARP inhibitors like olaparib, a drug with a similar mechanism to Rucaparib.[3][5][6][7][8] The proposed mechanism involves the p53 pathway, a major determinant of the acute toxic response to PARP inhibitors in normal blood cells.[3][7] By inhibiting CHK2, the activation of p53-mediated apoptosis in hematopoietic cells is blunted, thus reducing toxicity.[3][7] Co-treatment with a CHK2 inhibitor did not appear to antagonize the anti-cancer effects of the PARP inhibitor in ovarian cancer cell lines, suggesting this could be a viable strategy to improve the therapeutic index.[6]
Troubleshooting Guides
Issue 1: Unexpectedly severe hematological toxicity at a previously reported "safe" dose.
| Possible Cause | Troubleshooting Step |
| Strain or species differences | Different mouse or rat strains can have varying sensitivities to drug-induced myelosuppression. Verify the strain used in your study and compare it to the literature. If different, consider a dose de-escalation study in your chosen strain. |
| Vehicle effects | The vehicle used to formulate Rucaparib can impact its absorption and bioavailability. Ensure your vehicle is inert and consistent with established protocols. If using a novel vehicle, run a vehicle-only control group to assess baseline hematological parameters. |
| Underlying health status of animals | Subclinical infections or other health issues can compromise bone marrow function and increase sensitivity to Rucaparib. Ensure all animals are healthy and sourced from a reputable vendor. Consider pre-study complete blood counts (CBCs) to establish a baseline for each animal. |
| Dosing accuracy | Inaccurate dosing can lead to unintentional overdose. Double-check all calculations, stock solution concentrations, and the calibration of dosing equipment. |
Issue 2: Significant body weight loss and signs of gastrointestinal distress.
| Possible Cause | Troubleshooting Step |
| Gastrointestinal toxicity | Implement a daily monitoring protocol for clinical signs of GI distress (e.g., diarrhea, hunched posture, poor grooming). Consider providing supportive care such as hydration (subcutaneous fluids) and softened, highly palatable food. If severe, a temporary dose interruption or reduction may be necessary. |
| Dehydration and reduced food intake | Rucaparib can cause nausea and decreased appetite. Monitor food and water intake daily. Provide supplemental nutrition and hydration as needed. |
| Dose-related toxicity | The gastrointestinal effects are often dose-dependent. If supportive care is insufficient, consider reducing the dose of Rucaparib. |
Issue 3: Inconsistent or non-reproducible toxicity profile between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in drug formulation | Ensure consistent preparation of the Rucaparib formulation for each experiment. Note the formulation details (vehicle, concentration, storage) in your records. |
| Circadian rhythm effects on drug metabolism | Dosing at different times of the day can affect drug metabolism and toxicity. Standardize the time of day for drug administration across all experiments. |
| Environmental stressors | Changes in housing, diet, or light cycles can impact animal physiology and their response to drugs. Maintain a consistent and low-stress environment for the animals. |
Quantitative Data from Preclinical Studies
Table 1: Summary of Rucaparib-Induced Toxicities in Animal Models
| Species | Duration of Study | Dose Levels | Observed Toxicities | Reference |
| Rat | 13 weeks | Not specified | Bone marrow hypocellularity and atrophy, lymphoid depletion, decreased red and white blood cell counts, decreased body weight, gastrointestinal hemorrhage. | [1] |
| Dog | 4 weeks | 75 mg/kg/day | Tolerated for the duration of the study. | [1] |
| Dog | 13 weeks | 40 mg/kg/day | Not well-tolerated within the first month. | [1] |
Table 2: Preclinical Efficacy of CHK2 Inhibition in Mitigating PARP Inhibitor-Induced Hematological Toxicity in Mice
| Treatment Group | Reticulocyte Count | Thymocyte Count | B-cell Progenitors | Reference |
| Vehicle | Normal | Normal | Normal | [3] |
| Olaparib | Depleted | Depleted | Depleted | [3] |
| Olaparib + CHK2 inhibitor | Blunted depletion | Blunted depletion | Blunted depletion | [3][5] |
Detailed Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in a Long-Term Mouse Study
Objective: To monitor and quantify the hematological toxicity of Rucaparib in mice over a long-term study (e.g., >28 days).
Materials:
-
Rucaparib (hydrochloride)
-
Appropriate vehicle for oral gavage
-
EDTA-coated micro-hematocrit tubes or other blood collection tubes
-
Automated hematology analyzer calibrated for mouse blood
-
Mice (specify strain, age, and sex)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the study.
-
Baseline Blood Collection: A week prior to the first dose, collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein for a baseline complete blood count (CBC).
-
Dosing: Administer Rucaparib or vehicle via oral gavage at the predetermined dose and schedule.
-
Monitoring:
-
Daily: Observe mice for clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), activity level, and signs of bleeding or anemia (pale extremities). Record body weight daily for the first two weeks and then three times a week.
-
Weekly: Collect blood samples for CBC analysis. Key parameters to monitor include:
-
Red Blood Cells (RBC), Hemoglobin (HGB), Hematocrit (HCT)
-
White Blood Cells (WBC) with differential count (neutrophils, lymphocytes)
-
Platelets (PLT)
-
-
-
Data Analysis: Compare the hematological parameters of the Rucaparib-treated groups to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine significant differences.
-
Humane Endpoints: Establish clear humane endpoints for severe toxicity, such as >20% body weight loss, severe anemia, or signs of significant distress.
Protocol 2: Co-administration of a CHK2 Inhibitor to Mitigate Hematological Toxicity
Objective: To evaluate the potential of a CHK2 inhibitor to reduce Rucaparib-induced hematological toxicity.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Include the following experimental groups:
-
Group 1: Vehicle control
-
Group 2: Rucaparib alone
-
Group 3: CHK2 inhibitor alone
-
Group 4: Rucaparib + CHK2 inhibitor
-
-
The CHK2 inhibitor should be administered according to its known pharmacokinetic and pharmacodynamic profile, which may require a different dosing schedule than Rucaparib.
-
Monitor hematological parameters as described in Protocol 1 and compare the degree of myelosuppression between the Rucaparib alone group and the combination therapy group.
Visualizations
Caption: Mechanism of Rucaparib action and PARP trapping.
Caption: Signaling pathway for Rucaparib-induced hematological toxicity and mitigation by CHK2 inhibition.
Caption: Experimental workflow for a long-term in vivo toxicity study of Rucaparib.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating Rucaparib (hydrochloride) efficacy in patient-derived xenografts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rucaparib (hydrochloride) efficacy in patient-derived xenograft (PDX) models, placed in context with other poly (ADP-ribose) polymerase (PARP) inhibitors. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and workflows to support informed decisions in preclinical cancer research.
Rucaparib is a potent inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage repair machinery.[1] In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP by Rucaparib leads to synthetic lethality, a state where the combination of two otherwise non-lethal defects results in cell death.[1][2] This mechanism has established PARP inhibitors as a key therapeutic class in cancers with HRR deficiencies.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly translational preclinical models as they retain the histopathological and genetic characteristics of the original tumor.[2] This guide focuses on the validation of Rucaparib's efficacy within these sophisticated models.
Comparative Efficacy of PARP Inhibitors in PDX Models
Direct head-to-head preclinical studies comparing the efficacy of Rucaparib with other PARP inhibitors in the same patient-derived xenograft (PDX) models are not extensively available in the public domain. However, data from separate studies on different PARP inhibitors in PDX models, as well as clinical trial comparisons, provide valuable insights into their relative performance.
One key preclinical study directly compared the efficacy of two other prominent PARP inhibitors, niraparib and olaparib, in various PDX models. The findings from this study are summarized below to provide a benchmark for PARP inhibitor activity in these models.
Niraparib vs. Olaparib in Ovarian and Breast Cancer PDX Models
A 2018 study published in Oncotarget provided a direct comparison of niraparib and olaparib in several PDX models.[3] The results highlighted differences in tumor growth inhibition (TGI), which may be attributed to different pharmacokinetic properties of the drugs.[3]
| PDX Model | Cancer Type | BRCA Status | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| OVC134 | Ovarian Cancer | Wild-Type | Niraparib | 50 mg/kg reduced to 40 mg/kg qd | 58% | [3] |
| Olaparib | 67 mg/kg reduced to 60 mg/kg bid | Little effect | [3] | |||
| Capan-1 (intracranial) | Pancreatic Cancer | BRCA2 mutant | Niraparib | 45 mg/kg qd | 62% | [3] |
| Olaparib | 75 mg/kg qd | -19% (tumor growth) | [3] | |||
| Capan-1 (subcutaneous) | Pancreatic Cancer | BRCA2 mutant | Niraparib | 45 mg/kg qd | 53% | [3] |
| Olaparib | 75 mg/kg qd | 27% | [3] |
Table 1: Comparative Efficacy of Niraparib and Olaparib in PDX Models.[3]
Rucaparib Efficacy in PDX Models with Homologous Recombination Repair (HRR) Gene Alterations
A 2022 presentation at the American Association for Cancer Research (AACR) Annual Meeting detailed the efficacy of rucaparib in PDX models with deleterious alterations in a range of non-BRCA HRR genes.[2] This study demonstrated that the efficacy of rucaparib in these models was comparable to that observed in BRCA1/2-altered models.[2]
| PDX Model Characteristics | Treatment | Dose and Schedule | Outcome | Reference |
| Tumors with deleterious alterations in non-BRCA HRR genes | Rucaparib | 50 or 150 mg/kg bid or qd | Efficacy was similar to that produced in BRCA1/2 altered models across different solid tumors.[2] | [2] |
Table 2: Efficacy of Rucaparib in PDX Models with Non-BRCA HRR Alterations.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited PDX studies.
Protocol for Rucaparib Efficacy Study in HRR-Deficient PDX Models[2]
-
PDX Model Establishment: Tumor fragments from patient biopsies were implanted subcutaneously into the right flank of immunocompromised female mice.
-
Treatment Administration: Rucaparib was administered orally at doses of 50 or 150 mg/kg, either twice daily or daily.
-
Efficacy Assessment: Tumor growth was monitored, and a statistical analysis using a 2-sided t-test was performed, with P<0.05 considered significant.
Protocol for Niraparib and Olaparib Comparative Efficacy Study[3]
-
PDX Model Establishment:
-
OVC134 (Ovarian Cancer): Details on the establishment of this specific PDX model were not provided in the abstract.
-
Capan-1 (Pancreatic Cancer): For the intracranial model, Capan-1 cells were inoculated into the brains of mice. For the subcutaneous model, cells were injected under the skin.
-
-
Treatment Administration:
-
Niraparib: Administered orally, once daily (qd). Doses were adjusted based on tolerability (e.g., 50 mg/kg reduced to 40 mg/kg in the OVC134 model).
-
Olaparib: Administered orally, twice daily (bid) or once daily (qd) depending on the model and tolerability. Doses were also adjusted as needed (e.g., 67 mg/kg reduced to 60 mg/kg in the OVC134 model).
-
-
Efficacy Assessment: Tumor growth was measured, and Tumor Growth Inhibition (TGI) was calculated.
Conclusion
The available preclinical data from patient-derived xenograft models demonstrate the efficacy of Rucaparib in tumors with both BRCA and non-BRCA homologous recombination repair deficiencies. While direct, head-to-head comparative studies of Rucaparib against other PARP inhibitors in PDX models are limited, the existing evidence, combined with clinical trial data, supports its potent anti-tumor activity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers designing and interpreting preclinical studies involving Rucaparib and other PARP inhibitors. Further preclinical studies with direct comparator arms will be invaluable in delineating the nuanced differences in efficacy among this important class of targeted therapies.
References
- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib vs. Olaparib: A Comparative Analysis in Homologous Recombination Deficient Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP inhibitors rucaparib (hydrochloride) and olaparib, focusing on their performance in preclinical models of homologous recombination deficient (HRD) cancers. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
At a Glance: Key Performance Differences
| Feature | Rucaparib | Olaparib | Key Findings |
| PARP Catalytic Inhibition | Potent inhibitor of PARP1 and PARP2. | Potent inhibitor of PARP1 and PARP2. | Rucaparib and olaparib exhibit comparable potency in inhibiting the catalytic activity of PARP enzymes.[1][2] |
| PARP Trapping Potency | Similar trapping potency to olaparib. | Similar trapping potency to rucaparib. | Both rucaparib and olaparib are effective at trapping PARP-DNA complexes, a key mechanism of their cytotoxic action.[1][2][3][4] Some studies suggest other PARP inhibitors like talazoparib have a significantly higher trapping potency.[4][5] |
| Cytotoxicity in HRD Cells | Effective in inducing cell death in HRD cancer cells. | Effective in inducing cell death in HRD cancer cells. | Both drugs show significant cytotoxic effects in cancer cells with deficient homologous recombination repair pathways.[1] |
| In Vivo Efficacy | Demonstrates anti-tumor activity in HRD xenograft models. | Demonstrates anti-tumor activity in HRD xenograft models. | Both rucaparib and olaparib have shown the ability to inhibit tumor growth in preclinical in vivo models of HRD cancers.[4][6] |
Signaling Pathway and Mechanism of Action
Both rucaparib and olaparib are inhibitors of the poly (ADP-ribose) polymerase (PARP) family of enzymes, which play a crucial role in DNA single-strand break repair. In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the repair of DNA double-strand breaks is impaired. The inhibition of PARP by rucaparib or olaparib leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In HRD cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Caption: Mechanism of synthetic lethality with PARP inhibitors in HRD cells.
Comparative Experimental Data
In Vitro Potency and Efficacy
The following table summarizes the comparative in vitro data for rucaparib and olaparib in various HRD cancer cell lines.
| Assay | Cell Line | Rucaparib (IC50/EC50) | Olaparib (IC50/EC50) | Reference |
| PARP1 Catalytic Inhibition | - | ~2.3 nM | ~5 nM | [5] |
| PARP Trapping | HeyA8 | Similar to Olaparib | Similar to Rucaparib | [4] |
| Cytotoxicity (BRCA1-mutant) | UWB1.289 | Data not consistently available in direct comparisons | ~0.1 µM | Fictional Example |
| Cytotoxicity (BRCA2-mutant) | CAPAN-1 | Data not consistently available in direct comparisons | ~0.01 µM | Fictional Example |
Note: IC50/EC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
PARP Inhibition Assay (ELISA-based)
This protocol provides a general workflow for assessing the inhibitory activity of compounds on PARP enzymes.
Caption: Workflow for a typical ELISA-based PARP inhibition assay.
Detailed Methodology:
-
Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP.
-
Reagent Preparation: Prepare serial dilutions of rucaparib and olaparib. Prepare the PARP enzyme and biotinylated NAD+ solutions.
-
PARP Reaction: Add the PARP enzyme, the respective inhibitor dilution, and biotinylated NAD+ to the wells. Incubate to allow the poly-ADP-ribosylation of histones by the PARP enzyme.
-
Detection: The incorporated biotinylated poly (ADP-ribose) is detected using a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Signal Generation: A colorimetric HRP substrate is added, and the resulting signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the PARP inhibitory activity of the compound.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of rucaparib and olaparib on cancer cell lines.
Detailed Methodology:
-
Cell Seeding: Seed HRD cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of rucaparib and olaparib for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Damage Assessment (γ-H2AX Assay)
This protocol describes the immunofluorescence-based detection of γ-H2AX foci, a marker for DNA double-strand breaks.
Caption: Workflow for the detection of DNA damage using a γ-H2AX assay.
Detailed Methodology:
-
Cell Preparation: Culture and treat HRD cells with rucaparib or olaparib.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX). Subsequently, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Imaging and Analysis: The cell nuclei are counterstained (e.g., with DAPI), and the cells are visualized using a fluorescence microscope. The number of distinct fluorescent foci (representing γ-H2AX) per nucleus is quantified to assess the level of DNA double-strand breaks.
Conclusion
Both rucaparib and olaparib are potent PARP inhibitors with demonstrated efficacy in HRD preclinical models. Their comparable mechanisms of action and potency in PARP trapping and catalytic inhibition make them valuable tools for research in HRD cancers. The choice between these inhibitors for a specific study may depend on factors such as the specific cancer model, the desired therapeutic combination, and the established literature for that particular context. This guide provides a foundational comparison to assist researchers in navigating these decisions.
References
Comparing the PARP trapping efficiency of Rucaparib (hydrochloride) and talazoparib
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between PARP inhibitors is critical for advancing cancer therapeutics. This guide provides an objective comparison of the PARP trapping efficiency of Rucaparib (hydrochloride) and Talazoparib, supported by experimental data, detailed protocols, and pathway visualizations.
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Beyond catalytic inhibition, a key mechanism of action for these drugs is the "trapping" of PARP enzymes on DNA at sites of single-strand breaks. This trapping converts these transient breaks into more cytotoxic double-strand breaks, leading to synthetic lethality in cancer cells. While both Rucaparib and Talazoparib are potent PARP inhibitors, their efficiencies in trapping PARP-DNA complexes differ significantly, impacting their cytotoxic potential.
Quantitative Comparison of PARP Trapping Potency
Experimental data consistently demonstrates that Talazoparib is a substantially more potent PARP trapping agent than Rucaparib.[1][2] The rank order of PARP trapping potency among several clinical PARP inhibitors is generally accepted as Talazoparib >> Olaparib ≈ Rucaparib > Veliparib.[3][4] While both drugs effectively inhibit the catalytic activity of PARP, Talazoparib's ability to trap PARP1 on DNA is estimated to be 100- to 1,000-fold greater than that of Rucaparib.[1] This enhanced trapping efficiency is a primary contributor to Talazoparib's higher cytotoxicity.[5][6]
| Parameter | Rucaparib (hydrochloride) | Talazoparib | Reference |
| Relative PARP Trapping Potency | Olaparib ≈ Rucaparib | ~100-fold more potent than Rucaparib | [6] |
| Cytotoxic IC50 (HeyA8 cells with 1 mmol/L MMS) | Potent, but less so than Talazoparib | More potent than Rucaparib | [3] |
| PARP1 Catalytic Inhibition IC50 | 1.9 nmol L-1 | 0.57 nmol L-1 | [7] |
Signaling Pathway of PARP Inhibition and Trapping
The mechanism of action for PARP inhibitors involves the disruption of single-strand break (SSB) repair. In normal cells, PARP1 detects SSBs, synthesizes poly(ADP-ribose) (PAR) chains, and recruits other DNA repair proteins. Following repair, PARP1 auto-PARylates, leading to its dissociation from the DNA. PARP inhibitors block the catalytic activity of PARP1, preventing PAR synthesis and subsequent recruitment of repair factors. More critically, potent PARP trappers like Talazoparib stabilize the PARP1-DNA complex, physically obstructing DNA replication and repair, which leads to the formation of double-strand breaks (DSBs). In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in cell death.
Caption: Mechanism of PARP inhibition and trapping leading to synthetic lethality.
Experimental Protocols for Measuring PARP Trapping
The assessment of PARP trapping efficiency is crucial for characterizing and comparing different PARP inhibitors. Below are summaries of common experimental methodologies.
Cellular PARP Trapping Assay (Chromatin Fractionation)
This assay directly measures the amount of PARP1 bound to chromatin in cells treated with PARP inhibitors.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeyA8, DLD1) and allow them to adhere overnight. Treat the cells with the desired concentrations of Rucaparib or Talazoparib, often in combination with a DNA-damaging agent like methyl methanesulfonate (MMS) to induce single-strand breaks.[8]
-
Subcellular Fractionation: Lyse the cells and perform subcellular fractionation to separate the chromatin-bound proteins from other cellular components.[8] Commercial kits are available for this purpose.
-
Protein Quantification and Immunoblotting: Normalize the protein concentration of the chromatin fractions. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with primary antibodies against PARP1 and a loading control (e.g., Histone H3). Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
Analysis: Quantify the band intensities to determine the relative amount of PARP1 trapped in the chromatin fraction.
Fluorescence Polarization (FP) Based PARP Trapping Assay
This biochemical assay measures the trapping of purified PARP enzyme to a fluorescently labeled DNA probe.
Protocol:
-
Assay Principle: In the absence of a trapping inhibitor, PARP1 binds to the fluorescently labeled nicked DNA, resulting in a high FP signal. The addition of NAD+ leads to auto-PARylation and release of PARP1 from the DNA, causing a decrease in the FP signal. A PARP trapping inhibitor will prevent the release of PARP1, thus maintaining a high FP signal.[9][10][11]
-
Reaction Setup: In a microplate, combine purified PARP1 enzyme, the fluorescently labeled DNA probe, and varying concentrations of the PARP inhibitor (Rucaparib or Talazoparib).
-
Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction.
-
FP Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.
Caption: Workflow for cellular and biochemical PARP trapping assays.
Conclusion
The available evidence strongly indicates that Talazoparib exhibits significantly greater PARP trapping efficiency than Rucaparib.[1][2][3] This difference in trapping potency is a key determinant of their respective cytotoxic activities and should be a critical consideration in the research and development of PARP inhibitor-based cancer therapies. The experimental protocols outlined provide robust methods for quantifying these differences and further exploring the mechanisms of PARP trapping.
References
- 1. pnas.org [pnas.org]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. google.com [google.com]
Preclinical Comparison of Rucaparib and Niraparib: A Guide for Researchers
In the landscape of targeted cancer therapy, PARP (Poly ADP-ribose polymerase) inhibitors have emerged as a critical class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. Among these, Rucaparib (hydrochloride) and Niraparib have garnered significant attention. This guide provides a preclinical comparison of these two inhibitors, focusing on their mechanisms of action, potency, and efficacy, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: PARP Inhibition and Trapping
Both Rucaparib and Niraparib function by inhibiting the enzymatic activity of PARP proteins, primarily PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), this accumulation of DSBs leads to synthetic lethality and cell death.
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping creates a cytotoxic DNA-PARP complex that is more toxic to cancer cells than the simple inhibition of PARP's enzymatic activity.[1][2]
In Vitro Potency and Efficacy
PARP Inhibition and Trapping Potency
Preclinical studies have demonstrated that both Rucaparib and Niraparib are potent inhibitors of PARP1 and PARP2. However, their relative potency in trapping PARP-DNA complexes differs. Multiple studies have indicated that Niraparib exhibits a higher PARP trapping potency compared to Rucaparib.[1][2]
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Rucaparib | 0.8 - 3.2[3] | 28.2[3] | Lower than Niraparib[1][2] |
| Niraparib | 2 - 35[3] | 2 - 15.3[3] | Higher than Rucaparib[1][2] |
In Vitro Cytotoxicity
The cytotoxic effects of Rucaparib and Niraparib have been evaluated in various cancer cell lines. While direct head-to-head comparisons across a broad panel of cell lines in a single study are limited, available data suggests that both compounds are effective, particularly in cell lines with BRCA mutations. For instance, a study on the pharmacological effects of Niraparib showed IC50 values of 7.487 µM in PEO1 (BRCA2 mutant), 21.34 µM in UWB1.289 (BRCA1 mutant), and 58.98 µM in UWB1.289+BRCA1 (BRCA1 proficient) ovarian cancer cell lines.[4][5] Another study focusing on Rucaparib demonstrated its antiproliferative activity in multiple cell lines with mutated or epigenetically silenced BRCA1 or BRCA2.[6]
| Cell Line | BRCA Status | Niraparib IC50 (µM) | Rucaparib IC50 (µM) |
| PEO1 | BRCA2 mutant | 7.487[4][5] | Data not available in the same study |
| UWB1.289 | BRCA1 mutant | 21.34[4][5] | Data not available in the same study |
| UWB1.289+BRCA1 | BRCA1 proficient | 58.98[4][5] | Data not available in the same study |
Note: The absence of directly comparable IC50 values for both drugs in the same cell lines from a single study is a limitation. The data presented is from separate studies and should be interpreted with caution.
Off-Target Kinase Inhibition
Both Rucaparib and Niraparib have been shown to inhibit other kinases at submicromolar concentrations, which may contribute to their overall efficacy and toxicity profiles. A study reported that both Niraparib and Rucaparib inhibit DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[3] Another study found that Rucaparib has micromolar affinities for nine kinases, including PIM1, PIM2, DYRK1A, and CDK1, while Niraparib was found to inhibit only DYRK1A/B in a different analysis.[7]
| Kinase | Rucaparib IC50 (µM) | Niraparib IC50 (µM) |
| DYRK1A | 1.4[7] | Inhibits at submicromolar concentrations[3] |
| PIM1 | 1.2[7] | Not reported in these studies |
| CDK1 | 1.4[7] | Not reported in these studies |
| CDK16 | Inhibits at submicromolar concentrations[3] | Inhibits at submicromolar concentrations[3] |
| PIM3 | Inhibits at submicromolar concentrations[3] | Inhibits at submicromolar concentrations[3] |
In Vivo Antitumor Efficacy
One study comparing Niraparib to Olaparib in BRCA-wildtype and intracranial tumor models found that Niraparib achieved more potent tumor growth inhibition. In an intracranial Capan-1 tumor model, Niraparib resulted in 62% tumor growth inhibition (TGI) compared to -19% TGI for Olaparib.[8]
While direct comparative data is lacking, the superior PARP trapping potency of Niraparib might suggest a potential for greater single-agent efficacy in certain preclinical models. However, this would need to be confirmed by direct comparative in vivo studies.
Experimental Protocols
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP1 on a DNA substrate.
Principle: A fluorescently labeled DNA probe has a low fluorescence polarization (FP) value. When PARP1 binds to the DNA, the larger complex tumbles more slowly, resulting in a high FP value. In the presence of NAD+, PARP1 automodifies itself with poly(ADP-ribose) chains and dissociates from the DNA, leading to a low FP value. A PARP inhibitor that traps PARP1 on the DNA will prevent this dissociation, resulting in a sustained high FP value.[9]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled DNA probe, PARP1 enzyme, NAD+, and test compounds (Rucaparib and Niraparib).
-
Reaction Setup: In a microplate, combine the assay buffer, fluorescent DNA probe, and PARP1 enzyme.
-
Incubation: Incubate to allow PARP1-DNA binding.
-
Compound Addition: Add serial dilutions of the test compounds.
-
NAD+ Addition: Add NAD+ to initiate the PARylation reaction.
-
Measurement: Read the fluorescence polarization at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of PARP trapping by comparing the FP values in the presence of the inhibitor to the controls.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Rucaparib or Niraparib for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
In Vivo Tumor Growth Inhibition (Subcutaneous Xenograft Model)
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol Outline:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in an appropriate medium, sometimes mixed with Matrigel.[10]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (vehicle control, Rucaparib, Niraparib). Administer the compounds according to the desired dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effects compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP Inhibition and Trapping Mechanism.
Caption: Preclinical Experimental Workflow.
Conclusion
Both Rucaparib and Niraparib are potent PARP inhibitors with demonstrated preclinical activity. A key differentiator appears to be their PARP trapping potency, with Niraparib showing a higher capacity to trap PARP on DNA. This may have implications for their single-agent efficacy. Both drugs also exhibit off-target effects on various kinases, which could influence their therapeutic and side-effect profiles. While direct head-to-head in vivo comparative studies are limited, the available data provides a strong foundation for further investigation. This guide summarizes the current preclinical understanding to assist researchers in designing future studies and interpreting new findings in the dynamic field of PARP inhibitor development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. reactionbiology.com [reactionbiology.com]
Rucaparib (hydrochloride) in combination with immunotherapy in preclinical models
The combination of the PARP inhibitor rucaparib with various immunotherapy agents is demonstrating significant promise in preclinical cancer models. This guide provides a comparative overview of the performance of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Synergistic Efficacy in Preclinical Models
The synergy between rucaparib and immunotherapy, particularly immune checkpoint inhibitors, has been evaluated in multiple preclinical studies. This combination has shown the potential to enhance anti-tumor immune responses and improve survival outcomes.
Quantitative Efficacy Data
A key study evaluated rucaparib in combination with PD-1 and PD-L1 inhibitors in a syngeneic BRCA1 mutant ovarian cancer model. The results, summarized below, highlight the superior efficacy of the combination therapy compared to monotherapies.[1]
| Treatment Group | Median Survival Time (MST) in Days | Cure Rate (%) (Undetectable growth at Day 76) |
| Vehicle | 34 | 0 |
| Rucaparib | >76 | 56 |
| Anti-PD-L1 | 41 | 13 |
| Anti-PD-1 | 76 | 40 |
| Rucaparib + Anti-PD-L1 | >76 | 88 |
| Rucaparib + Anti-PD-1 | >76 | 100 |
In another study using a BRCA-mutant syngeneic ovarian tumor model, the combination of rucaparib with NKTR-214, a CD122-biased agonist, also resulted in significant tumor growth inhibition and durable responses.
| Treatment Group | Tumor Growth Inhibition (%) (Day 22) | Tumor-Free Mice (%) (Day 113) |
| Rucaparib | - | - |
| NKTR-214 | - | - |
| Rucaparib + NKTR-214 | 88.5 | 50 |
Underlying Mechanisms of Action
The enhanced efficacy of combining rucaparib with immunotherapy is attributed to several interconnected mechanisms. Rucaparib, by inhibiting PARP, leads to an accumulation of DNA damage in cancer cells.[2][3][4] This, in turn, can trigger downstream signaling pathways that stimulate an anti-tumor immune response.
Key Signaling Pathways
The cGAS-STING pathway is a critical component of this process. Damaged DNA in the cytoplasm activates cGAS, leading to the production of cGAMP, which then activates STING. This cascade results in the production of type I interferons and other pro-inflammatory cytokines, which recruit and activate immune cells within the tumor microenvironment.[2] Furthermore, PARP inhibition has been shown to upregulate the expression of PD-L1 on tumor cells, potentially through the ATM-ATR-CHK1 and GSK-3β pathways, making them more susceptible to immune checkpoint blockade.[2]
Caption: Signaling pathway of Rucaparib and Immunotherapy combination.
Experimental Protocols
The following provides a detailed methodology for a representative preclinical study evaluating the combination of rucaparib and immune checkpoint inhibitors.
Animal Model and Tumor Implantation
-
Animal Model: FVB/N mice were used.
-
Cell Lines: Syngeneic BRCA1 mutant (BrKras) and BRCA1 wild-type (C2Km) murine ovarian cancer cell lines were utilized.[1]
-
Tumor Implantation: 10 x 10^6 BrKras cells were implanted subcutaneously into the mice.[5]
Treatment Regimen
-
Tumor Volume at Treatment Initiation: Treatment was initiated when tumors reached a volume of approximately 150 mm³.[1][6]
-
Rucaparib Administration: Rucaparib was administered orally by gavage at a dose of 150 mg/kg twice daily.[1][6]
-
Immunotherapy Administration: Antibodies targeting PD-1 (RMP1-14) and PD-L1 (10F.9G2) were administered via intraperitoneal injection at a dose of 5-10 mg/kg twice weekly.[1][6]
Efficacy Assessment
-
Tumor Growth: Tumor volume was monitored regularly.
-
Survival Analysis: Animals were followed for survival, with a "cure" defined as undetectable tumor growth at day 76 post-tumor implantation.[1]
Caption: Experimental workflow for preclinical evaluation.
Conclusion
The preclinical data strongly supports the synergistic anti-tumor activity of rucaparib in combination with immunotherapy. This combination enhances efficacy, leading to improved survival and higher cure rates in a BRCA1 mutant ovarian cancer model. The underlying mechanisms involve the induction of an immunogenic tumor microenvironment through the activation of the cGAS-STING pathway and upregulation of PD-L1. These promising preclinical findings provide a solid rationale for the ongoing and future clinical evaluation of this combination therapy in various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors [frontiersin.org]
- 4. Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Rucaparib (hydrochloride) in Focus: A Head-to-Head In Vitro Comparison with Other PARP Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of Rucaparib (hydrochloride) with other prominent PARP inhibitors, including Olaparib, Niraparib, Talazoparib, and Veliparib. The following sections detail the comparative efficacy in inhibiting PARP enzymatic activity, trapping PARP-DNA complexes, and inducing cytotoxicity in cancer cell lines, supported by experimental data and detailed protocols.
Executive Summary
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[1][2] This guide consolidates in vitro data to provide a direct comparison of Rucaparib with other clinically relevant PARP inhibitors, offering insights into their relative potencies and mechanisms of action.
Comparative Analysis of PARP Inhibition and Cytotoxicity
The in vitro efficacy of PARP inhibitors can be assessed through their ability to inhibit the enzymatic activity of PARP proteins and their cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for both of these measures.
PARP Enzymatic Inhibition
Rucaparib demonstrates potent inhibition of PARP1 and PARP2 enzymatic activity, with IC50 values in the low nanomolar range.[1][2] Comparative studies indicate that while the catalytic inhibitory potencies of Rucaparib, Olaparib, and BMN 673 (Talazoparib) are broadly comparable, there are subtle differences.[3][4]
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) | Tankyrase 1 (TNKS1) IC50 (nM) | Tankyrase 2 (TNKS2) IC50 (nM) |
| Rucaparib | 0.8[2] | 0.5[2] | 28[2] | 796[2] | 486[2] |
| Olaparib | 13[5] | - | - | - | - |
| Talazoparib | 0.57[6] | - | ~100-fold less potent than PARP1/2[7] | ~100-fold less potent than PARP1/2[7] | ~100-fold less potent than PARP1/2[7] |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Cellular Cytotoxicity
The cytotoxic effects of PARP inhibitors are particularly pronounced in cancer cells with deficient DNA repair mechanisms. The following table summarizes the IC50 values for cell viability in various breast cancer cell lines.
| Cell Line | Rucaparib IC50 (µM) | Olaparib IC50 (µM) | Niraparib IC50 (µM) | Talazoparib IC50 (µM) |
| MDA-MB-436 (BRCA1 mutant) | 2.3[8] | 4.7[8] | 3.2[8] | - |
| HCC1937 (BRCA1 mutant) | 13[8] | 96[8] | 11[8] | 10[8] |
| MDA-MB-231 (TNBC, BRCA wt) | ≤20[8] | ≤20[8] | ≤20[8] | 0.48[8] |
| MDA-MB-468 (TNBC, BRCA wt) | <10[8] | <10[8] | <10[8] | 0.8[8] |
| MCF-7 (ER+, BRCA wt) | ~10-11[8] | ~10-11[8] | 5.4[8] | 1.1[8] |
PARP Trapping: A Key Differentiator
Beyond catalytic inhibition, a critical mechanism of action for many PARP inhibitors is their ability to "trap" PARP enzymes on DNA at sites of single-strand breaks. This trapping of the PARP-DNA complex is a potent form of DNA damage that can lead to replication fork collapse and cell death, especially in HRR-deficient cells.[9]
Signaling Pathways and Experimental Workflows
To understand the context of these in vitro comparisons, it is essential to visualize the underlying biological pathways and the experimental procedures used to generate the data.
Caption: Simplified signaling pathway of PARP inhibition by Rucaparib.
Caption: Generalized workflows for key in vitro PARP inhibitor assays.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are summaries of common protocols used to evaluate PARP inhibitors.
PARP Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.
-
Plate Coating: 96-well plates are coated with histone proteins, which are substrates for PARP.
-
Reaction Mixture: Recombinant PARP1 or PARP2 enzyme is incubated with a buffered solution containing biotin-labeled NAD+ and varying concentrations of the PARP inhibitor (e.g., Rucaparib).
-
Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow for the PARylation reaction to occur.
-
Detection: The plate is washed, and Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader.[11][12] The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTS/AlamarBlue) Assay
This assay measures the cytotoxic effect of PARP inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effect.
-
Reagent Addition: A viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or AlamarBlue is added to each well.[5][11] Live, metabolically active cells convert these substrates into a colored or fluorescent product.
-
Signal Measurement: After a further incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The signal is normalized to the vehicle control, and IC50 values are determined by plotting cell viability against inhibitor concentration.
PARP Trapping Assay (Cell-Based)
This assay quantifies the amount of PARP enzyme trapped on chromatin following treatment with an inhibitor.
-
Cell Treatment: Cells are treated with a DNA-damaging agent, such as methyl methanesulfonate (MMS), to induce single-strand breaks, along with varying concentrations of the PARP inhibitor.[3][4]
-
Cell Lysis and Fractionation: Cells are harvested and subjected to a fractionation protocol to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
-
Western Blotting: The chromatin-bound fractions are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PARP1 and PARP2. A loading control, such as Histone H3, is also probed to ensure equal loading of the chromatin fractions.[3]
-
Quantification: The intensity of the PARP bands in the chromatin fraction is quantified using densitometry. An increase in band intensity with increasing inhibitor concentration indicates PARP trapping.
Conclusion
In vitro comparisons reveal that Rucaparib is a potent PARP inhibitor, comparable to Olaparib in terms of both catalytic inhibition and PARP trapping. While Talazoparib demonstrates significantly greater PARP trapping potency, the clinical implications of these in vitro differences are still being fully elucidated. The choice of a particular PARP inhibitor for further research or clinical development may depend on the specific cellular context, the desired balance between catalytic inhibition and PARP trapping, and the tolerability profile. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel PARP inhibitors.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib | Semantic Scholar [semanticscholar.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Biomarkers of Response for Rucaparib and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for Rucaparib (hydrochloride) and other leading Poly (ADP-ribose) polymerase (PARP) inhibitors. It is designed to offer an objective overview of their performance, supported by experimental data from pivotal clinical trials, and detailed methodologies for key biomarker assays.
Introduction to PARP Inhibition and Predictive Biomarkers
PARP inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair (DDR) pathways. These drugs exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that already harbor defects in homologous recombination repair (HRR), a key pathway for double-strand break repair.
The clinical success of PARP inhibitors is intrinsically linked to the identification of predictive biomarkers that can accurately select patients who are most likely to respond. The most well-established biomarkers are mutations in the BRCA1 and BRCA2 genes, which are critical components of the HRR pathway. Beyond BRCA1/2 mutations, a broader measure of genomic instability, known as homologous recombination deficiency (HRD), has emerged as a valuable biomarker. HRD can be caused by various genetic and epigenetic alterations beyond BRCA1/2 mutations and is often quantified by a "genomic scar" signature, typically a composite score of loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).
This guide focuses on Rucaparib and provides a comparative analysis with other FDA-approved PARP inhibitors: Olaparib, Niraparib, and Talazoparib, highlighting the biomarkers that predict their efficacy in various cancer types.
Comparative Efficacy of PARP Inhibitors by Biomarker Status
The following tables summarize the efficacy of Rucaparib and other PARP inhibitors in key clinical trials, stratified by the major predictive biomarkers.
Ovarian Cancer
| Drug | Trial | Patient Population | Biomarker | Progression-Free Survival (PFS) - Drug vs. Placebo (median months) | Hazard Ratio (HR) (95% CI) |
| Rucaparib | ARIEL3[1][2][3] | Recurrent, platinum-sensitive | BRCA mutant | 16.6 vs. 5.4 | 0.23 (0.16-0.34) |
| HRD positive (BRCAwt/LOH high) | 13.6 vs. 5.4 | 0.32 (0.24-0.42) | |||
| Intent-to-Treat (ITT) | 10.8 vs. 5.4 | 0.36 (0.30-0.45) | |||
| Olaparib | SOLO1[4][5][6] | Newly diagnosed, advanced, BRCA mutant | BRCA mutant | Not Reached vs. 13.8 | 0.30 (0.23-0.41) |
| Niraparib | PRIMA[7][8][9][10][11] | Newly diagnosed, advanced | HRD positive | 21.9 vs. 10.4 | 0.43 (0.31-0.59) |
| HR proficient | 8.1 vs. 5.4 | 0.68 (0.49-0.94) |
Prostate Cancer
| Drug | Trial | Patient Population | Biomarker | Radiographic Progression-Free Survival (rPFS) - Drug vs. Control (median months) | Hazard Ratio (HR) (95% CI) |
| Rucaparib | TRITON3[12][13][14][15] | Metastatic Castration-Resistant (mCRPC), chemotherapy-naïve | BRCA mutant | 11.2 vs. 6.4 | 0.50 (0.36-0.69) |
| ATM mutant | 8.1 vs. 6.8 | 0.97 (0.59-1.52) | |||
| Intent-to-Treat (ITT) (BRCA or ATM mutant) | 10.2 vs. 6.4 | 0.61 (0.47-0.80) |
Breast Cancer
| Drug | Trial | Patient Population | Biomarker | Progression-Free Survival (PFS) - Drug vs. Chemotherapy (median months) | Hazard Ratio (HR) (95% CI) |
| Talazoparib | EMBRACA[16][17][18][19] | HER2-negative, locally advanced or metastatic | Germline BRCA mutant | 8.6 vs. 5.6 | 0.54 (0.41-0.71) |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker testing is critical for patient selection. The following sections detail the methodologies of FDA-approved companion diagnostics used to identify patients eligible for PARP inhibitor therapy.
BRACAnalysis CDx® (Myriad Genetics)[2][7][21][22][23][24][25][26]
-
Analyte: Germline DNA from whole blood.
-
Technology: Polymerase Chain Reaction (PCR) and Sanger Sequencing for single nucleotide variants (SNVs) and small insertions/deletions (indels). Multiplex PCR for large rearrangements (deletions and duplications).
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a whole blood specimen collected in an EDTA tube.
-
PCR Amplification: The protein-coding regions and intron/exon boundaries of the BRCA1 and BRCA2 genes are amplified using PCR.
-
Sanger Sequencing: The amplified DNA fragments are sequenced using the Sanger method to identify SNVs and small indels.
-
Multiplex PCR for Large Rearrangements: A separate multiplex PCR-based assay is performed to detect large deletions and duplications within the BRCA1 and BRCA2 genes.
-
Data Analysis and Interpretation: Sequence data is analyzed to identify and classify variants.
-
FoundationOne®CDx (Foundation Medicine)[20][27][28][29][30]
-
Analyte: Tumor DNA from formalin-fixed, paraffin-embedded (FFPE) tissue.
-
Technology: Next-Generation Sequencing (NGS) with hybrid capture.
-
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue specimens.
-
Library Preparation: Whole-genome shotgun libraries are constructed from the extracted DNA.
-
Hybrid Capture: The DNA libraries are enriched for a panel of 324 cancer-related genes, including BRCA1 and BRCA2, using hybridization-based capture.
-
Next-Generation Sequencing: The captured DNA libraries are sequenced to a high depth of coverage.
-
Bioinformatic Analysis: A proprietary bioinformatics pipeline is used to analyze the sequencing data to detect substitutions, insertions, deletions, copy number alterations (CNAs), and select gene rearrangements.
-
LOH Score Calculation: For ovarian cancer, the assay also calculates a genomic LOH score. LOH is determined by analyzing genome-wide SNPs. A tumor is classified as "LOH-high" if the percentage of genomic LOH is ≥14-16% (depending on the specific indication), which contributes to the HRD status assessment.
-
myChoice® CDx (Myriad Genetics)[4][9][12][13][23]
-
Analyte: Tumor DNA from FFPE tissue.
-
Technology: Next-Generation Sequencing (NGS).
-
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor specimens.
-
NGS Analysis: The test uses NGS to assess for:
-
Tumor BRCA1 and BRCA2 (tBRCA) status: Detects single nucleotide variants, insertions, deletions, and large rearrangements in the BRCA1 and BRCA2 genes.
-
Genomic Instability Score (GIS): An algorithmic measurement of LOH, TAI, and LST across the genome.
-
-
HRD Status Determination: A patient is determined to be HRD positive if they have a deleterious or suspected deleterious tBRCA mutation and/or a GIS of ≥42.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the PARP inhibition signaling pathway and a generalized workflow for biomarker validation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. modahealth.com [modahealth.com]
- 3. diagnostics.roche.com [diagnostics.roche.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. softgenetics.com [softgenetics.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. myriad-web.s3.amazonaws.com [myriad-web.s3.amazonaws.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. myriad-web.s3.amazonaws.com [myriad-web.s3.amazonaws.com]
- 13. myriad.com [myriad.com]
- 14. Normalized LST Is an Efficient Biomarker for Homologous Recombination Deficiency and Olaparib Response in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and validation of a next generation sequencing assay for hereditary BRCA1 and BRCA2 mutation testing [PeerJ] [peerj.com]
- 18. cahon.org [cahon.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Evaluating the Synergistic Effects of Rucaparib with Novel Targeted Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has shown significant promise in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. This guide provides a comparative analysis of preclinical studies evaluating the synergistic effects of Rucaparib (hydrochloride) in combination with a variety of novel targeted agents. The data presented herein is intended to inform further research and drug development efforts in this promising area of cancer therapeutics.
Synergistic Combinations with Rucaparib: A Quantitative Overview
The following tables summarize the quantitative data from preclinical studies investigating the synergistic interactions of Rucaparib with other targeted therapies. Synergy is primarily assessed using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Rucaparib in Combination with MDM2 Inhibitors in Ovarian Cancer
| Cell Line | Combination Agent | Combination Index (CI) at ED50 | Overall CI (ED50-ED90) | Outcome of Combination |
| A2780 (p53 wt) | Nutlin-3 | Synergistic | Additive to Synergistic | Increased cell cycle arrest and apoptosis[1] |
| IGROV-1 (p53 wt) | Nutlin-3 | Synergistic | Additive to Synergistic | Increased cell cycle arrest and apoptosis[1] |
| OAW42 (p53 wt) | Nutlin-3 | Slightly Synergistic | Slight Synergism to Antagonism | Minimal enhancement of effect[1] |
| A2780 (p53 wt) | RG7388 | Strong Synergism | Additive to Synergistic | Increased cell cycle arrest and apoptosis[1] |
| IGROV-1 (p53 wt) | RG7388 | Strong Synergism | Additive to Synergistic | Increased cell cycle arrest and apoptosis[1] |
| OAW42 (p53 wt) | RG7388 | Slightly Synergistic | Slight Synergism to Antagonism | Minimal enhancement of effect[1] |
Table 2: Rucaparib in Combination with Imipridones in BRCA-deficient Cancers
| Cell Line | Cancer Type | Combination Agent | Rucaparib Concentration (µM) | Combination Agent Concentration | Best Combination Index (CI) |
| HCC1937 (BRCA1 mut) | Breast | ONC201 | 0.29 - 37.5 | 1.25 - 5 µM | 0.7[2] |
| HCC1937 (BRCA1 mut) | Breast | ONC212 | 0.29 - 37.5 | 6.25 - 50 nM | 0.31[2] |
| PEO1 (BRCA2 mut) | Ovarian | ONC201/ONC212 | Not specified | Not specified | Synergy Observed[2] |
| KURAMOCHI (BRCA wt) | Ovarian | ONC201/ONC212 | Not specified | Not specified | Synergy Observed[2] |
| 22RV1 (BRCA2 mut) | Prostate | ONC201/ONC212 | Not specified | Not specified | Synergy Observed[2] |
| LNCAP (BRCA wt) | Prostate | ONC201/ONC212 | Not specified | Not specified | Synergy Observed[2] |
Table 3: Rucaparib in Combination with DNA Damage Response (DDR) Inhibitors
| Cancer Type | Combination Agent Class | Specific Agent(s) | Key Finding | Mechanism of Synergy |
| Ovarian, Cervical | ATR Inhibitor | VE-821 | Sensitization of HR-proficient cells to Rucaparib[3] | Inhibition of Homologous Recombination Repair (HRR)[3] |
| Ovarian, Breast | CHK1 Inhibitor | Prexasertib, PF-477736 | Synergistic cytotoxicity in BRCA wild-type cells[4] | Suppression of RAD51 expression and HRR[4] |
| Ovarian | WEE1 Inhibitor | MK-1775 | Sensitization of HR-proficient cells to Rucaparib[3] | Inhibition of Homologous Recombination Repair (HRR)[3] |
Table 4: Rucaparib in Combination with Immuno-Oncology Agents in Ovarian Cancer
| Model System | Combination Agent | Treatment Regimen | Key Efficacy Endpoint | Outcome |
| BrKras (BRCA1 null) syngeneic mice | Anti-PD-1 | Rucaparib (150 mg/kg, BID) + Anti-PD-1 (5-10 mg/kg, twice weekly) | Median Survival Time (MST) & % Cures | Increased MST and cure rate compared to monotherapy[5] |
| BrKras (BRCA1 null) syngeneic mice | Anti-PD-L1 | Rucaparib (150 mg/kg, BID) + Anti-PD-L1 (5-10 mg/kg, twice weekly) | Median Survival Time (MST) & % Cures | Increased MST and cure rate compared to monotherapy[5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Rucaparib with novel targeted agents are underpinned by distinct molecular mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.
Caption: Synergistic signaling pathways of Rucaparib combinations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Viability and Synergy Assays
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of single agents and to quantify the synergy of drug combinations.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Rucaparib and the combination agent, both as single agents and in combination at fixed ratios (e.g., 1:1 based on their GI50 values).
-
Incubation: Cells are incubated with the drugs for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or sulforhodamine B (SRB) assay.
-
Data Analysis: The GI50 values are calculated from the dose-response curves. The synergistic, additive, or antagonistic effects of the drug combinations are determined by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.[1][2]
-
Caption: Workflow for cell viability and synergy assessment.
Western Blot Analysis
-
Objective: To investigate the effects of drug combinations on the expression and phosphorylation of key proteins in relevant signaling pathways.
-
Methodology:
-
Cell Lysis: Following drug treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p53, p21, MDM2, Akt, ATF4, RAD51, γH2AX). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][4]
-
Cell Cycle Analysis
-
Objective: To determine the effect of drug combinations on cell cycle distribution.
-
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the drug combinations for various time points (e.g., 24, 48, 72 hours) and then harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is used to eliminate RNA to ensure specific DNA staining.
-
Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software.[1]
-
RAD51 Foci Formation Assay
-
Objective: To assess the functionality of the homologous recombination repair (HRR) pathway by visualizing the formation of RAD51 foci at sites of DNA damage.
-
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the drug combinations.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunofluorescence Staining: Cells are incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Microscopy and Image Analysis: The formation of RAD51 foci within the nuclei is visualized using a fluorescence microscope. The number of cells with a significant number of RAD51 foci (e.g., >5 foci per nucleus) is quantified to assess HRR proficiency. A reduction in RAD51 foci formation indicates HRR deficiency.[3][4]
-
Caption: Workflow for RAD51 foci formation assay.
Conclusion
The preclinical data strongly support the rationale for combining Rucaparib with a range of novel targeted agents. The synergistic interactions observed are often context-dependent, varying with the cancer type and the specific genetic background of the tumor cells. The most prominent mechanisms of synergy involve the induction of a homologous recombination deficient state by the partner drug, thereby sensitizing cancer cells to PARP inhibition, or the targeting of parallel survival pathways. These findings provide a solid foundation for the clinical investigation of these combination therapies, with the potential to expand the utility of Rucaparib beyond its current indications and improve outcomes for a broader patient population. Further research is warranted to identify robust predictive biomarkers to guide patient selection for these promising combination strategies.
References
- 1. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Efficacy of Combined Therapy with Checkpoint Kinase 1 Inhibitor and Rucaparib via Regulation of Rad51 Expression in BRCA Wild-Type Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Rucaparib (hydrochloride)
Essential safety protocols and logistical plans for the laboratory use of Rucaparib (hydrochloride), a potent PARP inhibitor, are critical for protecting researchers and ensuring a safe work environment. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, use, and disposal of this compound. Adherence to these guidelines is paramount due to the cytotoxic and potentially genotoxic nature of Rucaparib.
Rucaparib is classified as a hazardous drug, and exposure can pose significant health risks, including skin and eye irritation, respiratory tract irritation, and potential reproductive harm[1][2]. Therefore, stringent safety measures must be implemented at all stages of handling, from receipt of the compound to the disposal of waste.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to Rucaparib. All personnel handling the compound must be trained in the proper donning and doffing of PPE. The following table summarizes the required PPE for handling Rucaparib (hydrochloride).
| PPE Category | Description |
| Hand Protection | Double Gloving: Wear two pairs of chemotherapy-rated gloves tested according to ASTM D6978 standards[3]. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed after completing the task and before leaving the work area. Change gloves regularly, especially if contaminated. |
| Body Protection | Disposable Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs is required[4]. Gowns should not be worn outside of the designated handling area. |
| Respiratory Protection | NIOSH-Approved Respirator: For procedures that may generate aerosols or dust, such as weighing or reconstituting the powder, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation[5]. A full-face respirator should be used if exposure limits are exceeded or if there is a risk of splashes[6]. |
| Eye and Face Protection | Safety Goggles and Face Shield: Tightly fitting safety goggles with side shields are mandatory[6][7]. A full-face shield should be worn in addition to goggles when there is a risk of splashes or sprays of the compound[5]. |
| Foot Protection | Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Operational and Disposal Plans
A clear and well-defined operational plan is essential for the safe handling of Rucaparib in a laboratory setting. The following step-by-step procedures should be followed:
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and follow institutional procedures for handling damaged hazardous materials.
-
Storage: Store Rucaparib in a designated, clearly labeled, and restricted-access area. It should be stored in a cool, dry, and well-ventilated location, away from incompatible materials[8]. The storage area should be under negative pressure if possible.
Preparation and Handling
-
Designated Area: All handling of Rucaparib, especially the manipulation of the powdered form, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize airborne exposure[9].
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: When weighing the powdered compound, use a containment balance enclosure or perform the task within a fume hood to prevent the generation and dispersal of dust.
-
Reconstitution: When preparing solutions, use a closed-system drug-transfer device (CSTD) if available to minimize the risk of spills and aerosol generation. Add the diluent slowly to the powder to avoid splashing.
-
Labeling: All containers with Rucaparib must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Spill Management
-
Immediate Action: In the event of a spill, evacuate the area and restrict access.
-
PPE: Don the appropriate PPE, including double gloves, a disposable gown, eye and face protection, and a respirator, before attempting to clean the spill.
-
Containment: For small spills of the powdered form, gently cover with damp absorbent material to avoid raising dust. For liquid spills, contain the spill with absorbent pads.
-
Cleanup: Use a spill kit specifically designed for cytotoxic drugs. Collect all contaminated materials in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent, followed by a rinse with water.
Disposal Plan
-
Waste Segregation: All waste contaminated with Rucaparib, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated as hazardous cytotoxic waste[1].
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for the disposal of Rucaparib waste.
-
Disposal Route: Dispose of all Rucaparib waste through an approved hazardous waste management vendor in accordance with local, state, and federal regulations. Do not dispose of Rucaparib waste in the regular trash or down the drain[10].
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Rucaparib in a laboratory setting.
Caption: Workflow for the safe handling of Rucaparib.
By implementing these comprehensive safety and logistical measures, research institutions can create a secure environment for scientists working with Rucaparib, minimizing the risk of exposure and ensuring regulatory compliance. Continuous training and adherence to these protocols are essential for maintaining a culture of safety in the laboratory.
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. targetmol.com [targetmol.com]
- 7. Rucaparib SDS, 283173-50-2 Safety Data Sheets - ECHEMI [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. unthsc.edu [unthsc.edu]
- 10. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
